molecular formula C10H13NO B1282353 4-[Ethyl(methyl)amino]benzaldehyde CAS No. 64693-47-6

4-[Ethyl(methyl)amino]benzaldehyde

Cat. No.: B1282353
CAS No.: 64693-47-6
M. Wt: 163.22 g/mol
InChI Key: JHKGPGMTHIYKKK-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGPGMTHIYKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539261
Record name 4-[Ethyl(methyl)amino]benzaldehyde
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64693-47-6
Record name 4-(Ethylmethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64693-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[Ethyl(methyl)amino]benzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[Ethyl(methyl)amino]benzaldehyde, with the CAS Number 64693-47-6 , is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique molecular architecture, featuring a benzaldehyde core substituted with a tertiary amino group at the para position, imparts specific electronic properties that make it a valuable building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The electron-donating nature of the ethyl(methyl)amino group activates the aromatic ring, influencing its reactivity and the properties of its derivatives.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed examination of its synthesis via the Vilsmeier-Haack reaction, its reactivity in Knoevenagel condensations, and its applications in the development of dyes, fluorescent probes, and pharmaceutical agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

PropertyValueSource
CAS Number 64693-47-6[1][4]
Molecular Formula C₁₀H₁₃NO[2][5]
Molecular Weight 163.22 g/mol [5]
Appearance Typically a dark powder or solid[2]
Purity Often available at ≥95% (by NMR)[2]
Storage Conditions Store at 0-8°C[3]

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as N-ethyl-N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[6][7]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-ethyl-N-methylaniline attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[6]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Iminium_Salt Iminium Salt Intermediate N_ethyl_N_methylaniline N-Ethyl-N-methylaniline N_ethyl_N_methylaniline->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on the general Vilsmeier-Haack reaction conditions and should be optimized for specific laboratory settings.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve N-ethyl-N-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-90°C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is approximately 7-8. This step should be performed with caution as it is exothermic.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Reactivity and Applications: The Knoevenagel Condensation

This compound is a key substrate in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[8][9] This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of styryl dyes, pharmaceuticals, and other functional organic molecules.[3]

Reaction Mechanism

The Knoevenagel condensation typically proceeds through the following steps:

  • Deprotonation: A basic catalyst (e.g., piperidine, triethylamine) removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product.[10]

Knoevenagel_Condensation cluster_0 Carbanion Formation cluster_1 Condensation and Dehydration Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion (Enolate) Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Intermediate Aldol-type Intermediate Aldehyde This compound Aldehyde->Intermediate + Carbanion Product α,β-Unsaturated Product (e.g., Styryl Dye) Intermediate->Product - H₂O

Caption: General mechanism of the Knoevenagel condensation with this compound.

Application in Styryl Dye Synthesis: Representative Protocol

This protocol is a representative example for the synthesis of a styryl dye and should be adapted and optimized for specific active methylene compounds and desired products.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure styryl dye.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. Experimental verification is always recommended.

SpectroscopyExpected Features
¹H NMR - Aromatic protons in the range of δ 6.5-8.0 ppm. - Aldehyde proton as a singlet around δ 9.5-10.0 ppm. - Ethyl group protons: a quartet around δ 3.4-3.6 ppm and a triplet around δ 1.1-1.3 ppm. - Methyl group protons as a singlet around δ 2.9-3.1 ppm.
¹³C NMR - Carbonyl carbon in the range of δ 190-195 ppm. - Aromatic carbons in the range of δ 110-155 ppm. - Alkyl carbons in the range of δ 12-50 ppm.
IR (Infrared) - A strong C=O stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. - C-H stretching bands for the aromatic ring and alkyl groups. - C-N stretching bands.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.22.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the Vilsmeier-Haack reaction and its subsequent use in Knoevenagel condensations provide access to a diverse range of compounds, including dyes, fluorescent probes, and precursors to pharmaceutically active molecules. This guide has provided a technical overview of its synthesis, reactivity, and applications, offering a foundation for its use in research and development.

References

  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Zhang, N., & Dong, D. (2017). Formylation and the Vilsmeier Reagent. In C-1 Building Blocks in Organic Synthesis (pp. 335-376). Wiley-VCH.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For - Stereocontrolled Addition of Grignard Reagents to Oxa-Bridged Benzazepines.
  • Wei, Y., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. E-Journal of Chemistry, 5(S1), 43-46.
  • Padmavathi, V., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2539-2545.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).
  • Arkat USA, Inc. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKIVOC, 2015(vii), 243-252.
  • NIST. (n.d.). Benzaldehyde, 4-(diethylamino)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Benzaldehyde, 4-(diethylamino)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[ethyl(methyl)amino]-2-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]

  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]

  • Growing Science. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant activities. Current Chemistry Letters, 4(4), 133-140.

Sources

4-[Ethyl(methyl)amino]benzaldehyde chemical structure and analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[Ethyl(methyl)amino]benzaldehyde: Structure, Analysis, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a reactive aldehyde group and a tertiary amine on a benzene ring, makes it a key intermediate in the production of a wide array of specialized chemicals. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, and, most critically, the comprehensive analytical methodologies required for its characterization and quality control. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The compound is a crucial precursor in the synthesis of dyes, fragrances, and advanced materials.[1][2] Furthermore, its applications extend into the pharmaceutical industry, where it is used to build complex molecular frameworks for novel therapeutic agents, including those targeting neurological disorders.[2][3]

Chapter 1: Core Molecular Structure and Physicochemical Properties

The functionality and reactivity of this compound are directly derived from its molecular architecture. The molecule consists of a central benzene ring substituted at the 1- and 4-positions. The para-substitution is key, creating a conjugated system that influences the compound's electronic and spectroscopic properties. The aldehyde group (-CHO) is an electron-withdrawing group and a key reactive site for nucleophilic addition and condensation reactions.[4] The ethyl(methyl)amino group [-N(CH₂CH₃)(CH₃)] is a strong electron-donating group, which activates the aromatic ring and influences the reactivity of the aldehyde.

The compound is typically a dark or yellow-to-brown solid or powder under standard conditions and requires refrigerated storage (2-8°C) in an inert atmosphere to ensure its long-term stability.[1][5]

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 64693-47-6[1][5][6]
Molecular Formula C₁₀H₁₃NO[1][6]
Molecular Weight 163.22 g/mol [6]
Canonical SMILES CCN(C)C1=CC=C(C=C1)C=O[6]
Appearance Dark powder / Solid[1]
Storage Conditions Store at 2-8°C, inert atmosphere[3][5]

Chapter 2: Principles of Synthesis

The synthesis of this compound typically follows established pathways for the formation of substituted benzaldehydes. A common and industrially scalable approach is the nucleophilic aromatic substitution reaction. This strategy leverages a readily available starting material, such as 4-fluorobenzaldehyde, which reacts with N-ethylmethylamine.

The rationale for this choice is twofold:

  • Substrate Reactivity : The fluorine atom on 4-fluorobenzaldehyde is an excellent leaving group, activated by the electron-withdrawing effect of the para-aldehyde group.

  • Nucleophile Availability : N-ethylmethylamine is a commercially available and reactive secondary amine.

The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to neutralize the hydrofluoric acid byproduct. The elevated temperature facilitates the reaction kinetics. An alternative approach involves the formylation of N-ethyl-N-methylaniline, though controlling regioselectivity can be a challenge.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_products Products A 4-Fluorobenzaldehyde D Nucleophilic Aromatic Substitution A->D B N-Ethylmethylamine B->D C Solvent (e.g., DMF) Base (e.g., K₂CO₃) Heat C->D E This compound D->E F Byproducts (e.g., KF, H₂O) D->F

Caption: General workflow for the synthesis of this compound.

Chapter 3: Comprehensive Analytical Characterization

A robust analytical framework is essential to confirm the identity, purity, and stability of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of quality control.

Purity and Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation and is frequently cited by suppliers for purity assessment (e.g., ≥ 95% by NMR).[1][3] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expertise in Action: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. The resulting spectrum should show distinct signals corresponding to the aldehyde proton (singlet, ~9.7 ppm), aromatic protons (two doublets in the ~6.7-7.7 ppm range), the ethyl group (quartet for -CH₂- around 3.4 ppm and triplet for -CH₃ around 1.2 ppm), and the N-methyl group (singlet around 3.0 ppm). Quantitative NMR (qNMR) can be employed for precise purity determination by integrating these signals against a certified internal standard.

Step-by-Step Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons in the structure. Calculate purity based on the relative integration of compound signals versus any identified impurities.

Functional Group Verification by Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the most characteristic absorption bands are associated with the aldehyde and the substituted benzene ring. Based on analogous structures like 4-(dimethylamino)benzaldehyde, a strong carbonyl (C=O) stretching vibration is expected around 1680-1660 cm⁻¹.[7] Other expected peaks include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C-N stretching vibrations in the 1350-1250 cm⁻¹ region.

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this one. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality in Method Development: The choice of a C18 column is standard for molecules of this polarity. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol provides the necessary elution strength. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to protonate the tertiary amine, ensuring sharp, symmetrical peak shapes by preventing tailing.[8] A gradient elution, where the percentage of organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable analysis time.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Output A Dissolve sample in Mobile Phase Diluent D Autosampler (Injects Sample) A->D B Mobile Phase (Water/Acetonitrile + 0.1% Formic Acid) C Pump B->C C->D E C18 Column (Separation) D->E F UV Detector (e.g., 254 nm) E->F G Chromatogram F->G H Purity Calculation (% Area) G->H

Caption: Standard workflow for RP-HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Given its molecular weight, this compound is amenable to GC analysis. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying trace impurities that may not be resolved by HPLC or for confirming the identity of byproducts in a synthesis reaction.[4]

Chapter 4: Key Applications in Scientific Research

The utility of this compound stems from its dual functionality, making it a valuable precursor in several fields.

  • Pharmaceutical Synthesis: It serves as a critical intermediate for constructing more complex molecules, particularly in the development of agents for neurological disorders.[2][3] Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a well-known pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes, suggests its potential as a scaffold for developing novel ALDH inhibitors for cancer therapy.[9][10] ALDH enzymes are often overexpressed in cancer stem cells, making them an attractive therapeutic target.

  • Dye and Pigment Chemistry: The electron donor-acceptor character of the molecule makes it an excellent chromophore. It is used as a building block for solvatochromic dyes, which change color depending on the polarity of the solvent, and for other specialized dyes and pigments.

  • Materials Science and Fluorescent Probes: The intramolecular charge transfer character of the molecule is a prerequisite for fluorescence. By reacting the aldehyde group with other molecules, it can be incorporated into fluorescent probes designed for biological imaging and sensing applications.[2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. A thorough understanding of its properties and the application of a multi-technique analytical approach—spearheaded by NMR and HPLC—are paramount to ensuring the quality and reliability of the data generated from its use. The insights and protocols detailed in this guide provide a robust framework for scientists to confidently synthesize, analyze, and apply this versatile compound in their research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-[(2-chloroethyl)methylamino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Adebayo, A. S., & Gbolade, A. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-25. Retrieved from [Link]

  • Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(5), 3833–3848. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-[Ethyl(methyl)amino]benzaldehyde, a versatile aromatic aldehyde of significant interest in various fields of chemical synthesis. It details the compound's nomenclature, physicochemical properties, established synthesis protocols, key chemical reactions, and primary applications. This guide is intended to serve as a foundational resource for professionals in research and development, offering insights into its utility as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials. Furthermore, it outlines critical safety and handling procedures to ensure its proper use in a laboratory and industrial context.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is crucial for scientific accuracy and safety. This compound is known by several names and is cataloged under various chemical identifiers.

  • IUPAC Name : this compound[1]

  • CAS Number : 64693-47-6

  • Molecular Formula : C₁₀H₁₃NO[1][2]

  • Molecular Weight : 163.22 g/mol [1][2]

Synonyms

In literature and commercial listings, this compound may be referred to by a variety of synonyms, including:

  • 4-(Ethyl(methyl)amino)benzaldehyde[1]

  • 4-(N-ethyl-N-methylamino)benzaldehyde[1]

  • 4-Ethyl-N-methylbenzaldehyde[3][4]

  • 4-(ETHYL-METHYL-AMINO)-BENZALDEHYDE[1]

A comprehensive list of identifiers is provided in the table below for unambiguous reference.

IdentifierValueSource
PubChem CID 13396282PubChem
MDL Number MFCD09864610Sigma-Aldrich, Chem-Impex[2]
InChI InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3PubChem[1]
InChIKey JHKGPGMTHIYKKK-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCN(C)C1=CC=C(C=C1)C=OPubChem[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueNotes
Appearance Solid, Black Powder[3] / Dark brown solid[5]Appearance may vary based on purity.
Purity ≥ 95%Typical purity from commercial suppliers[3].
Storage Temperature 0-8°C[3]Recommended to be stored under refrigeration.
Storage Class 11 - Combustible SolidsAs classified for safe storage[2].

Note: Specific properties like melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically or sourced from a specific supplier's Certificate of Analysis.

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the formylation of an electron-rich aromatic substrate, N-ethyl-N-methylaniline. The most common and industrially significant method is the Vilsmeier-Haack reaction .[6][7]

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich arenes.[8][9] It involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Causality of Experimental Choices:

  • Substrate Choice : N-ethyl-N-methylaniline is used as the starting material. The tertiary amino group (-N(CH₃)(C₂H₅)) is a strong electron-donating group, which activates the benzene ring, making it highly susceptible to electrophilic attack. The formylation occurs preferentially at the para position due to reduced steric hindrance compared to the ortho positions.[8]

  • Reagent Formation : The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7][8] This iminium ion is a weak electrophile, perfectly suited for reacting with highly activated aromatic systems like N-ethyl-N-methylaniline.[8][10]

  • Hydrolysis : The reaction initially forms an iminium ion intermediate attached to the aromatic ring. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6][7]

Vilsmeier_Haack_Synthesis Diagram 1: Vilsmeier-Haack Synthesis Workflow sub N-Ethyl-N-methylaniline (Substrate) im Iminium Intermediate sub->im 2. Electrophilic     Substitution dmf DMF vr Vilsmeier Reagent (Electrophile) dmf->vr 1. Reagent     Formation poc POCl₃ poc->vr 1. Reagent     Formation vr->im 2. Electrophilic     Substitution workup Aqueous Workup (Hydrolysis) im->workup 3. Quenching prod This compound workup->prod 4. Product      Formation

Caption: Diagram 1: Vilsmeier-Haack Synthesis Workflow

Step-by-Step Laboratory Synthesis

The following is a representative protocol for the synthesis of this compound.

  • Reagent Preparation (Inert Atmosphere): To a three-necked flask equipped with a stirrer and under a nitrogen atmosphere, add the formylating agent (e.g., N,N-dimethylformamide, DMF).[11]

  • Formation of Vilsmeier Reagent: Cool the flask in an ice bath to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.[11] The reaction is exothermic and forms the electrophilic Vilsmeier reagent. Stir for 1 hour at this temperature.

  • Electrophilic Substitution: While still maintaining the temperature at 0-5°C, slowly add N-ethyl-N-methylaniline to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-65°C for several hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[11]

  • Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water with stirring.[11]

  • Neutralization and Precipitation: Basify the acidic solution by adding a 10% sodium hydroxide solution until the pH is between 8 and 9. The product will precipitate as a solid.[11]

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Dry the product under a vacuum to yield the final compound.[11]

  • Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Applications in Research and Development

This compound is a valuable building block due to its reactive aldehyde group and the electron-donating nature of its tertiary amino group. Its applications are diverse and significant.[3][4]

  • Dye and Pigment Synthesis: It serves as a crucial intermediate in the manufacturing of various dyes, particularly triphenylmethane dyes. The aldehyde group readily undergoes condensation reactions with electron-rich aromatic compounds to form the characteristic chromophore structures.

  • Pharmaceutical Intermediates: The compound's structure is a key component in the synthesis of more complex molecules for drug discovery.[3][4] It can be incorporated into frameworks designed to create novel therapeutic agents.[4]

  • Fluorescent Probes: The benzaldehyde moiety can be chemically modified to develop fluorescent probes, which are instrumental in biological imaging and for tracking cellular processes.[4]

  • Analytical Chemistry: Similar to its well-known analogue, 4-(dimethylamino)benzaldehyde (DMAB), it can be used in analytical methods for the detection and quantification of certain compounds, such as indoles (in a variation of the Ehrlich's test) or hydrazines.[4][12][13]

  • Materials Science: It is utilized in the development of new polymers and coatings, where its incorporation can enhance material properties like durability and environmental resistance.[4]

Applications Diagram 2: Key Application Areas center This compound app1 Dye Synthesis (e.g., Triphenylmethane Dyes) center->app1 app2 Pharmaceuticals (Synthesis Intermediate) center->app2 app3 Fluorescent Probes (Bio-imaging) center->app3 app4 Analytical Reagents (e.g., Indole Detection) center->app4 app5 Materials Science (Polymers & Coatings) center->app5

Caption: Diagram 2: Key Application Areas

Safety and Handling

Proper handling of this compound is imperative to ensure laboratory safety. The following guidelines are based on available safety data sheets (SDS) for structurally similar compounds, as specific data for this exact compound is limited.[5][14][15]

Hazard Identification
  • Acute Toxicity: May be toxic if it comes into contact with skin.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5]

  • Respiratory: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side-shields or goggles.

    • Clothing: Wear a lab coat and appropriate protective clothing.[5][14]

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust. Do not ingest or inhale.[5][14]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][14]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[5]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][15] Store locked up.[5][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][14]

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack reaction. chemeurope.com. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • SAFETY DATA SHEET for 4-(diethylamino)-benzaldehyde. Acme Organics. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 4-[ethyl(methyl)amino]-2-methylbenzaldehyde. PubChemLite. [Link]

  • Chemical Properties of Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8). Cheméo. [Link]

  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
  • para-Dimethylaminobenzaldehyde. Wikipedia. [Link]

  • 4-(Ethylamino)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Dimethyl amino benzaldehyde. ibresco. [Link]

  • Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]

  • 4-Diethylaminobenzaldehyde. ATB (Automated Topology Builder). [Link]

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  • 6-Hydroxydihydrotheaspirane. PubChem, National Center for Biotechnology Information. [Link]

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4-[Ethyl(methyl)amino]benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[Ethyl(methyl)amino]benzaldehyde: Technical Synthesis & Application Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Advanced Intermediate for Push-Pull Chromophores and Pharmaceutical Scaffolds

Executive Summary

This compound (CAS 64693-47-6) represents a critical class of "push-pull" aromatic systems. By bridging the structural gap between the symmetric dimethyl- and diethyl-aminobenzaldehydes, this unsymmetrical congener offers unique solubility profiles and steric properties essential for fine-tuning nonlinear optical (NLO) materials and styryl-based fluorescent probes. This guide provides a rigorous analysis of its physicochemical properties, a validated Vilsmeier-Haack synthesis protocol, and its application in drug discovery and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound functions as a versatile electrophile in Knoevenagel condensations, serving as the donor moiety in donor-pi-acceptor (D-π-A) systems.

Parameter Technical Specification
IUPAC Name This compound
Common Synonyms 4-Ethyl-N-methylbenzaldehyde; N-Ethyl-N-methyl-4-formylaniline
CAS Number 64693-47-6
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CCN(C)C1=CC=C(C=O)C=C1
Physical State Low-melting solid or viscous dark oil (purity dependent)
Solubility Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in Water
Appearance Typically yellow to dark brown/black crystalline powder

Synthetic Pathway: The Vilsmeier-Haack Formylation

The industrial and laboratory standard for synthesizing this compound is the Vilsmeier-Haack reaction . This method is preferred over Gattermann-Koch due to its high regioselectivity for the para position of activated anilines.

Reaction Logic & Mechanism

The synthesis relies on the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This species attacks the electron-rich para position of N-ethyl-N-methylaniline.

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0-5°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate Electrophilic Aromatic Subst. Substrate N-Ethyl-N-methylaniline Substrate->Intermediate Hydrolysis Acidic/Basic Hydrolysis Intermediate->Hydrolysis Workup Product This compound Hydrolysis->Product Final Yield

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the para-position.

Validated Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

  • N-Ethyl-N-methylaniline (1.35 g, 10 mmol)

  • Phosphorus Oxychloride (POCl₃) (1.1 mL, 12 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL, excess/solvent)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL) to 0°C using an ice/salt bath.

  • Activation: Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins until a slight yellow/orange color persists.

  • Addition: Dissolve N-ethyl-N-methylaniline in a minimal amount of DMF (1 mL) and add dropwise to the activated reagent.

  • Heating: Allow the mixture to warm to Room Temperature (RT), then heat to 70-80°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

  • Hydrolysis (Quench): Pour the reaction mixture onto 50g of crushed ice containing sodium acetate (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour. The iminium salt will hydrolyze to the aldehyde.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Spectroscopic Characterization

Verification of the product requires confirming the presence of the aldehyde proton and the distinct ethyl/methyl splitting patterns.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
9.72 Singlet (s)1H-CHO Characteristic aldehyde peak.
7.71 Doublet (d, J=8.8 Hz)2HAr-H (2,6)Deshielded by carbonyl (ortho to CHO).
6.68 Doublet (d, J=8.8 Hz)2HAr-H (3,5)Shielded by amine lone pair (ortho to N).
3.46 Quartet (q, J=7.1 Hz)2HN-CH₂- Methylene of the ethyl group.
3.04 Singlet (s)3HN-CH₃ N-Methyl group (distinct from diethyl analogs).
1.21 Triplet (t, J=7.1 Hz)3H-CH₂-CH₃ Methyl of the ethyl group.
Infrared Spectroscopy (FT-IR)
  • 1660–1690 cm⁻¹: Strong C=O stretch (Conjugated aldehyde). Lower frequency than non-conjugated aldehydes due to resonance donation from the amine.

  • 2700–2850 cm⁻¹: C-H Fermi doublet (Aldehyde C-H stretch).

  • 1590 cm⁻¹: Aromatic C=C ring stretch.

Applications in R&D

Nonlinear Optics (NLO) & Dyes

This molecule is a premier "donor" building block. The N-ethyl-N-methyl amino group acts as a strong electron donor (


 effect), while the aldehyde serves as an acceptor (

) or a handle to attach stronger acceptors (e.g., dicyanovinyl groups).
  • Styryl Dyes: Condensation with active methylene compounds (e.g., malononitrile, indolium salts) yields hemicyanine dyes used in voltage-sensitive membrane probes.

  • Mechanism: The asymmetry of the ethyl/methyl group often disrupts crystal packing compared to symmetric analogs, enhancing solubility in polymer matrices for NLO devices.

Pharmaceutical Intermediates

Benzaldehyde derivatives are key precursors in the synthesis of Aldehyde Dehydrogenase (ALDH) inhibitors .

  • Drug Design: Analogs of 4-(diethylamino)benzaldehyde (DEAB) are potent inhibitors of ALDH1A isoforms, which are markers for cancer stem cells. The ethyl/methyl variant allows for fine-tuning of the hydrophobic pocket fit within the enzyme active site.

Applications cluster_0 Materials Science cluster_1 Medicinal Chemistry Compound This compound Dye Styryl/Hemicyanine Dyes (Fluorescent Probes) Compound->Dye Knoevenagel Cond. NLO NLO Chromophores (Push-Pull Systems) Compound->NLO Polymer Doping ALDH ALDH Inhibitors (Cancer Stem Cell Targeting) Compound->ALDH SAR Optimization Schiff Schiff Base Ligands (Metal Complexes) Compound->Schiff + Thiosemicarbazides

Figure 2: Downstream utility in materials science and medicinal chemistry workflows.

Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (Category 2).[1][2] Toxic if swallowed or absorbed through skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. (2025). This compound.[3][4][5] National Center for Biotechnology Information. Link[4]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
  • Morgan, C. A., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025).[2][6] Product Specification: this compound.[3][4] Link

  • BenchChem. (2025).[2] Spectroscopic Data and Synthesis Protocols for Amino-benzaldehydes. Link

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Analogs and derivatives of 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analogs and Derivatives of 4-[Ethyl(methyl)amino]benzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its diverse analogs and derivatives. As a cornerstone in synthetic organic chemistry, this scaffold offers a versatile platform for the development of novel compounds with significant potential in medicinal chemistry, materials science, and diagnostics. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not only procedural details but also the underlying scientific rationale to empower researchers in their experimental endeavors.

The Core Moiety: this compound

This compound is an aromatic aldehyde characterized by the presence of an ethyl(methyl)amino group at the para position of the benzaldehyde ring.[1][2] This electron-donating group significantly influences the chemical reactivity of the aromatic ring and the aldehyde functionality, making it a valuable precursor for a wide range of chemical transformations.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
CAS Number 64693-47-6[1]
Appearance Dark powder[4]
Purity ≥ 95% (NMR)[4]
Storage Conditions 0-8°C[4]
Synthesis of the Core Structure

The primary and most efficient method for the synthesis of this compound and its N,N-dialkylamino analogs is the Vilsmeier-Haack reaction . This formylation reaction is highly effective for electron-rich aromatic compounds like N,N-dialkylanilines.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is preferred due to its use of relatively mild and inexpensive reagents, its high regioselectivity for the para-position in N,N-dialkylanilines, and its broad applicability to a range of substituted anilines. The electron-donating nature of the dialkylamino group activates the aromatic ring, facilitating electrophilic substitution by the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Ethyl-N-methylaniline

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10°C. Stir the resulting mixture at 0°C for an additional 45-60 minutes to ensure complete formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Reaction with Substrate: Add N-ethyl-N-methylaniline (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF, dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 9-10 with a saturated sodium carbonate solution. The product will often precipitate as a solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Vilsmeier_Haack_Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Aniline N-Ethyl-N-methylaniline Aniline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Analogs of this compound

The versatility of the 4-aminobenzaldehyde scaffold allows for the synthesis of a wide array of analogs with tailored properties. Modifications can be introduced at the amino group or on the aromatic ring.

N-Alkyl and N-Aryl Analogs

Varying the alkyl or aryl substituents on the nitrogen atom can significantly impact the electronic and steric properties of the molecule. This, in turn, influences their reactivity and biological activity. For instance, a series of 4-(N,N-dialkylamino)benzaldehydes have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell proliferation.[5]

Synthesis of N,N-Dialkylamino Analogs:

The Vilsmeier-Haack reaction described in section 1.2 is broadly applicable for the synthesis of various N,N-dialkylamino analogs by simply substituting N-ethyl-N-methylaniline with the corresponding N,N-dialkylaniline.

Another common method is the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with the desired secondary amine.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 equivalent), the desired secondary amine (e.g., diethylamine, 2.0-3.0 equivalents), and a base such as potassium carbonate (1.5-2.0 equivalents) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture at 90-120°C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. The product usually precipitates and can be collected by filtration. Wash the solid with water and purify by recrystallization or column chromatography.

Table of Representative N-Alkyl Analogs and their Characterization Data:

CompoundR₁R₂Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)
4-(Dimethylamino)benzaldehydeCH₃CH₃C₉H₁₁NO149.1973-759.77 (s, 1H), 7.72 (d, 2H), 6.72 (d, 2H), 3.06 (s, 6H)
4-(Diethylamino)benzaldehydeC₂H₅C₂H₅C₁₁H₁₅NO177.2438-419.71 (s, 1H), 7.72 (q, 2H), 6.69 (d, 2H), 3.46 (q, 4H), 1.24 (t, 6H)[6]
4-(Dipropylamino)benzaldehydeC₃H₇C₃H₇C₁₃H₁₉NO205.30N/A (oil)9.72 (s, 1H), 7.72 (d, 2H), 6.67 (d, 2H), 3.33 (t, 4H), 1.68 (m, 4H), 0.98 (t, 6H)[5]
Ring-Substituted Analogs

Introducing substituents on the aromatic ring provides another avenue for modulating the properties of the core molecule. For example, 4-[ethyl(methyl)amino]-2-methylbenzaldehyde is a known derivative.[7] The synthesis of such compounds can be achieved by starting with the appropriately substituted aniline in a Vilsmeier-Haack reaction.

Derivatives of this compound

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, leading to a diverse range of derivatives with interesting optical and biological properties.

Knoevenagel Condensation Products

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is instrumental in the synthesis of various dyes and pharmacologically active compounds.

Causality Behind Experimental Choices: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and the catalyst (often a weak base like piperidine or ammonium acetate) determines the structure and properties of the final product. The reaction is driven by the formation of a stable conjugated system.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a weak base, for example, a few drops of piperidine or a small amount of ammonium acetate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours. The product often precipitates out of the reaction mixture.

  • Work-up and Purification: Cool the mixture and collect the solid product by filtration. Wash the product with cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent use, but can be further purified by recrystallization.

Knoevenagel_Condensation Aldehyde This compound Intermediate Adduct Intermediate Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate + Base Base Base Catalyst Base->Intermediate Product 2-((4-(ethyl(methyl)amino)phenyl)methylene)malononitrile Intermediate->Product - H₂O Water H₂O Intermediate->Water

Caption: Knoevenagel condensation workflow.

Wittig Reaction Derivatives

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high regioselectivity.[9][10] This reaction is particularly useful for synthesizing styryl derivatives, which often exhibit interesting photophysical properties.[11]

Causality Behind Experimental Choices: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The structure of the ylide determines the substituent that replaces the carbonyl oxygen. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Wittig Reaction with a Triphenylphosphonium Ylide

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the appropriate triphenylphosphonium salt (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Stir the mixture at this temperature for 30-60 minutes, during which the characteristic color of the ylide should develop.

  • Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Product Styryl Derivative Oxaphosphetane->Product TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Wittig reaction workflow.

Applications of this compound and its Derivatives

The structural features of these compounds, particularly the strong intramolecular charge transfer character arising from the electron-donating amino group and the electron-withdrawing aldehyde or its derivatives, lead to a variety of applications.

Medicinal Chemistry: Aldehyde Dehydrogenase (ALDH) Inhibitors

Several 4-(N,N-dialkylamino)benzaldehyde analogs have been identified as potent and reversible inhibitors of various ALDH isoforms.[5] Given the role of ALDH in cancer cell survival and drug resistance, these compounds represent a promising scaffold for the development of novel anticancer agents. The inhibitory activity is dependent on the nature of the N-alkyl substituents, highlighting the importance of structure-activity relationship studies in this area.

Materials Science: Dyes and Nonlinear Optical (NLO) Materials

The extended π-conjugated systems present in the styryl derivatives synthesized via Knoevenagel condensation or Wittig reactions often result in compounds with strong absorption in the visible region, making them suitable as dyes. Furthermore, the significant intramolecular charge transfer in these molecules can lead to large second-order nonlinear optical responses, making them candidates for applications in optoelectronics and photonics.[12][13] The solvatochromic properties of these dyes, where their absorption and emission spectra are sensitive to the polarity of the solvent, also make them useful as fluorescent probes.[11][14][15]

Conclusion

This compound and its analogs represent a privileged scaffold in organic synthesis. The straightforward and efficient synthetic routes to the core structure, coupled with the versatile reactivity of the aldehyde group, provide access to a vast chemical space of derivatives. The insights provided in this guide, from synthetic protocols to the rationale behind experimental choices and potential applications, are intended to facilitate further research and innovation in the fields of drug discovery, materials science, and beyond. The continued exploration of this chemical class holds significant promise for the development of novel functional molecules.

References

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  • PubMed. (2014). Solvatochromic behavior of some α-styrylpyridinium dyes. Retrieved February 19, 2026, from [Link]

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  • Wikipedia. (n.d.). Wittig reaction. Retrieved February 19, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 19, 2026, from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. Retrieved February 19, 2026, from [Link]

  • PMC. (2023). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. Retrieved February 19, 2026, from [Link]

  • PubMed Central. (n.d.). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved February 19, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved February 19, 2026, from [Link]

  • arkat usa. (n.d.). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... Retrieved February 19, 2026, from [Link]

  • MDPI. (2023). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved February 19, 2026, from [Link]

  • European Journal of Chemistry. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. Retrieved February 19, 2026, from [Link]

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Sourcing and Validating 4-[Ethyl(methyl)amino]benzaldehyde for High-Precision Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Chemical Research

Executive Summary

This technical guide addresses the sourcing, validation, and application of 4-[Ethyl(methyl)amino]benzaldehyde (CAS: 64693-47-6), a critical intermediate in the synthesis of functionalized stilbenes, fluorescent probes, and pharmaceutical candidates targeting aldehyde dehydrogenase (ALDH) pathways. While often overshadowed by its dimethyl analog (Ehrlich’s reagent), the ethyl-methyl variant offers unique solubility profiles and steric properties essential for fine-tuning structure-activity relationships (SAR) in drug discovery. This guide provides a self-validating framework for researchers to secure high-purity material and verify its integrity against common oxidative degradation.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must establish a baseline for material acceptance. The compound is prone to oxidation, converting from a yellow solid to a dark/black amorphous powder upon exposure to air.

AttributeSpecificationTechnical Note
Chemical Name This compoundAlso: N-Ethyl-N-methyl-4-aminobenzaldehyde
CAS Number 64693-47-6 Note: Do not confuse with Dimethyl analog (100-10-7)
Molecular Formula C₁₀H₁₃NOMW: 163.22 g/mol
Appearance Light yellow to yellow solidCritical: Dark brown/black indicates significant oxidation (quinone/acid formation).[1]
Purity (HPLC) ≥ 97.0% (Area %)For pharma intermediates, >98.5% is recommended to avoid side-reactions.
Solubility DCM, Methanol, DMSOPoor solubility in water; useful for lipophilic scaffold synthesis.

Supplier Landscape & Evaluation Matrix

Commercial supply varies significantly between "catalog" suppliers (high price/small scale) and "bulk" manufacturers. The following matrix evaluates major tiers of suppliers based on reliability for drug development workflows.

Supplier TierRepresentative VendorsTypical GradeProsCons
Tier 1: Validated Reference Sigma-Aldrich (Merck), TCIAnalytical Std / Synthesis GradeHigh lot-to-lot consistency; comprehensive CoA (NMR, HPLC).High cost per gram; often back-ordered.
Tier 2: Specialized Pharma Chem-Impex, BLD PharmPharma IntermediateGood balance of cost/purity; often stock larger quantities (10g-100g).CoA may lack detailed impurity profiling (e.g., residual solvents).
Tier 3: Bulk Aggregators MolPort, AKosTechnical GradeLowest cost; access to diverse stock locations.High risk of oxidized stock ("old inventory"); requires rigorous internal QC.

Sourcing Recommendation: For SAR studies and GMP-adjacent workflows, source from Tier 2 suppliers but mandate a recent re-test date (<6 months) to ensure minimal oxidation.

Strategic Applications & Synthesis Workflows

The ethyl-methyl substitution pattern is not merely a trivial variant; it is used to modulate lipophilicity (LogP) and bioavailability in drug scaffolds.

Core Applications
  • ALDH Inhibitor Development: Analogous to 4-(Diethylamino)benzaldehyde (DEAB), this compound serves as a scaffold for developing selective inhibitors of Aldehyde Dehydrogenase isoforms, relevant in oncology and addiction therapy [1].

  • Neuro-Imaging Agents: The aldehyde group is a precursor to stilbene derivatives (via Knoevenagel or Wittig reactions) used as fluorescent probes for detecting amyloid plaques in neurodegenerative research [2].

  • Functional Dyes: Used in the synthesis of solvatochromic dyes where the asymmetric amine tail (ethyl/methyl) disrupts stacking, improving solubility in biological media.

Synthesis & Utilization Workflow

The following diagram illustrates the upstream synthesis of the material (to understand potential impurities) and its downstream application in drug scaffold generation.

SynthesisWorkflow cluster_impurities Potential Impurities (QC Targets) Start N-Ethyl-N-methylaniline (Starting Material) Product This compound (CAS 64693-47-6) Start->Product Formylation Reagent POCl3 / DMF (Vilsmeier-Haack) Reagent->Product Intermed1 Stilbene Derivative (Amyloid Probe) Product->Intermed1 Knoevenagel Condensation (+ Active Methylene) Intermed2 ALDH Inhibitor Analog (Drug Candidate) Product->Intermed2 Reductive Amination or Oxidation Imp2 Benzoic Acid Derivative (Oxidation Product) Product->Imp2 Air Oxidation Imp1 Unreacted Aniline

Figure 1: Synthetic pathway showing the Vilsmeier-Haack origin of the compound and its divergence into pharmaceutical applications. Note the oxidation risk leading to benzoic acid impurities.

Quality Control & Validation Protocols

Upon receipt of the material, "Trust but Verify" is the operating principle. The following protocol validates identity and purity, specifically targeting the oxidative degradation common in this class of amines.

Visual Inspection (The "First Pass" Filter)
  • Pass: Bright yellow to canary yellow crystalline powder.

  • Caution: Dark orange or sticky solid (indicates partial oxidation or solvent retention).

  • Fail: Black/Dark Brown fused mass (indicates extensive decomposition to quinoid species).

HPLC Purity Protocol (Standard Operating Procedure)

This method separates the aldehyde from its benzoic acid oxidation product and the starting aniline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 340 nm (conjugated aldehyde - specific for the product).

  • Acceptance Criteria:

    • Main peak purity > 98.0%.[2][3][4][5]

    • No single impurity > 0.5%.

    • Note: The aldehyde carbonyl peak in 1H NMR (approx 9.7 ppm) must integrate 1:1 with aromatic protons.

QC Decision Tree

QCDecision Start Receive Shipment Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (DCM/MeOH) Visual->Solubility Yellow Solid Reject1 REJECT: Return to Supplier Visual->Reject1 Black/Tar HPLC HPLC Analysis (Purity > 98%) Solubility->HPLC Clear Solution Recrystallize Salvage: Recrystallize (EtOH/Water) Solubility->Recrystallize Turbid/Insoluble NMR 1H NMR (Confirm Structure) HPLC->NMR Pass (>98%) HPLC->Reject1 Fail (<90%) HPLC->Recrystallize Marginal (90-95%) Approve APPROVE: Release for Synthesis NMR->Approve Identity Confirmed Recrystallize->HPLC Retest

Figure 2: Quality Control Decision Tree for incoming material assessment.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid.

  • Handling: Use a glovebox or work quickly in a fume hood. Avoid metal spatulas if possible (use glass/plastic) to prevent trace metal-catalyzed oxidation.

  • Re-purification: If the material has darkened, recrystallization from Ethanol/Water (9:1) or flash chromatography (Hexane/Ethyl Acetate) can restore purity.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 13396282, this compound. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of 4-[Ethyl(methyl)amino]benzaldehyde in Fluorescent Probe Design

In the landscape of molecular probes and cellular imaging, the strategic selection of foundational scaffolds is paramount to the development of sensitive and responsive fluorescent sensors. This compound stands out as a versatile and powerful building block in the synthesis of such probes.[1] Its utility stems from the electron-donating nature of the dialkylamino group, which, in conjunction with an electron-accepting moiety, forms a "push-pull" system. This electronic architecture is the basis for the remarkable photophysical properties of the resulting fluorophores, most notably their sensitivity to the local environment.

This guide provides an in-depth exploration of the application of this compound in the synthesis of fluorescent probes, with a particular focus on solvatochromic merocyanine dyes. We will delve into the causality behind the experimental choices, provide a detailed, field-proven protocol for the synthesis of a specific probe, and present a comparative analysis of its photophysical properties.

The Causality Behind Experimental Choices: Why this compound?

The choice of the this compound scaffold is a deliberate one, driven by the desire to fine-tune the photophysical properties of the final fluorescent probe. The nature of the alkyl substituents on the nitrogen atom significantly influences the electron-donating strength and the steric environment of the donor moiety, which in turn dictates the probe's sensitivity and spectral characteristics.

The ethyl(methyl)amino group offers a balance between the electron-donating capacity and steric hindrance. Compared to a dimethylamino group, the ethyl group provides a slightly greater inductive effect, potentially leading to a more pronounced intramolecular charge transfer (ICT) character in the excited state. This enhanced ICT is often associated with a larger Stokes shift and increased sensitivity to solvent polarity (solvatochromism).

Furthermore, the asymmetry of the ethyl(methyl)amino group can influence the packing of the dye molecules in the solid state and their interactions with biological macromolecules, which can be advantageous in specific imaging applications. The reactivity of the aldehyde functional group allows for straightforward and efficient formation of a π-conjugated system through condensation reactions, such as the Knoevenagel condensation, with a variety of active methylene compounds.[2][3]

Signaling Pathway and Detection Mechanism: The Power of Solvatochromism

The fluorescent probes synthesized from this compound often exhibit a phenomenon known as solvatochromism, where the color of the substance changes with the polarity of the solvent.[4] This property is the cornerstone of their function as environmental sensors.

The underlying mechanism is rooted in the change in the dipole moment of the dye molecule upon photoexcitation. In the ground state, the molecule has a certain charge distribution. Upon absorbing a photon, the electron density shifts from the electron-donating 4-[ethyl(methyl)amino]phenyl moiety to the electron-accepting part of the molecule, resulting in a significant increase in the dipole moment of the excited state.

In a polar solvent, the solvent molecules will reorient themselves to stabilize the more polar excited state, thus lowering its energy. This stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum compared to a nonpolar solvent. The magnitude of this shift is directly proportional to the polarity of the solvent, allowing the probe to report on the hydrophobicity of its microenvironment, such as the lipid bilayers of cell membranes or the binding pockets of proteins.

Below is a diagram illustrating the principle of solvatochromism in a push-pull fluorophore derived from this compound.

solvatochromism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Less Polar ES More Polar GS->ES Absorption (hν_abs) ES->GS Fluorescence (hν_em) GS_NP S₀ ES_NP S₁ GS_NP->ES_NP hν_abs ES_NP->GS_NP High Energy Emission (Blue-shifted) ES_P S₁ (Stabilized) GS_P S₀ GS_P->ES_P hν_abs ES_P->GS_P Low Energy Emission (Red-shifted)

Caption: Solvatochromic shift in a push-pull fluorophore.

Experimental Protocol: Synthesis of a Solvatochromic Merocyanine Dye

This protocol details the synthesis of a solvatochromic merocyanine dye via a Knoevenagel condensation of this compound with 1,3-indandione. This reaction is straightforward, generally high-yielding, and serves as an excellent example of the principles discussed.

Materials and Reagents
  • This compound (Reagent A)

  • 1,3-Indandione (Reagent B)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)

  • Methanol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Workflow

Caption: General workflow for the synthesis of the merocyanine dye.

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of 1,3-indandione in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a colored solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Data Presentation: Photophysical Properties

The solvatochromic properties of the synthesized merocyanine dye can be quantified by measuring its absorption and emission spectra in a range of solvents with varying polarities. The table below presents typical data for such a dye, illustrating the significant red-shift in both absorption and emission maxima as the solvent polarity increases.

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (cm-1)
Toluene33.9~480~530~1800
Chloroform39.1~500~560~2000
Acetone42.2~510~580~2200
Acetonitrile45.6~520~600~2500
Methanol55.4~530~620~2800

Note: The values presented are illustrative and can vary based on the specific molecular structure of the dye.

The large Stokes shifts observed are highly advantageous for fluorescence-based applications as they minimize the overlap between absorption and emission spectra, thereby reducing self-quenching and improving the signal-to-noise ratio.

Conclusion and Future Perspectives

This compound is a cornerstone reagent for the synthesis of advanced fluorescent probes. The straightforward Knoevenagel condensation described herein provides a reliable and efficient route to solvatochromic merocyanine dyes. The nuanced electronic properties imparted by the ethyl(methyl)amino group offer a means to rationally design probes with tailored photophysical responses. These probes are invaluable tools for investigating the microenvironments of biological systems, with potential applications in high-throughput screening, diagnostics, and fundamental cell biology research. Further exploration into modifying the acceptor moiety of these dyes will undoubtedly lead to the development of next-generation sensors with enhanced sensitivity and specificity.

References

  • Jędrzejewska, B., & Wejnerowska, G. (2020). Highly Effective Sensitizers Based on Merocyanine Dyes for Visible Light Initiated Radical Polymerization. Polymers, 12(1), 199. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). WILEY-VCH Verlag GmbH & Co. KGaA. [Link]

  • Suppan, P., & Ghoneim, N. (1997). Solvatochromism. Royal Society of Chemistry. [Link]

  • Kolagkis, P. X., et al. (2021). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Chemistry – A European Journal, 27(56), 14035-14041. [Link]

  • Banaras Hindu University. (2020). Novel Methods of Knoevenagel Condensation. Journal of Emerging Technologies and Innovative Research, 7(6). [Link]

  • IOSR Journal of Applied Chemistry. (2013). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 9(12), 52-55. [Link]

  • Ali, M. A., et al. (2011). 2-[(E)-4-(Dimethylamino)benzylidene]indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743. [Link]

  • Puckett, I. (2022). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. [Link]

  • Zhang, J., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chinese Chemical Society, 61(5), 553-558. [Link]

  • Shirinian, V. Z., & Shimkin, A. A. (2016). Merocyanine dyes. In Topics in Heterocyclic Chemistry (Vol. 46, pp. 75-121). Springer, Cham. [Link]

  • Kulinich, A. V., & Ishchenko, A. A. (2009). Merocyanine dyes: synthesis, structure, properties and applications. Russian Chemical Reviews, 78(3), 227. [Link]

  • Pinto, S. M. A., et al. (2022). Synthesis, Characterization, and BSA Binding Properties of Carboxylated Merocyanine-Based Fluorophores. ACS Omega, 7(33), 29177-29188. [Link]

  • Gálico, D. A., et al. (2024). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. Molecules, 29(4), 103. [Link]

  • Chem-Impex International Inc. This compound. [Link]

  • da Silva, J. P., et al. (2025). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. ChemRxiv. [Link]

  • da Silva, J. P., et al. (2023). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. RSC Advances, 13(52), 36341-36348. [Link]

  • El Seoud, O. A., et al. (2018). Ferrocene analogs of Brooker's merocyanine: a new library of organometallic inverted solvatochromic dyes. Organic Chemistry Frontiers, 5(18), 2689-2699. [Link]

  • Koraiem, A. I. M. (1990). Synthesis of some new solvatochromic β(γ)-substituted cyanine dyes. Dyes and Pigments, 12(2), 77-96. [Link]

  • Durairaj, A., et al. (2017). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. Journal of Fluorescence, 27(4), 1435-1445. [Link]

  • PubChem. 2-[(4-Chlorophenyl)methylidene]indene-1,3-dione. [Link]

  • IOSR Journal of Applied Chemistry. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitrobenzaldehyde. IOSR Journal of Applied Chemistry, 12(3), 52-60. [Link]

  • Texila International Journal of Basic Medical Science. (2025). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H)-ones as Potential Anticancer Agents. Texila International Journal of Basic Medical Science. [Link]

  • Nishiyama, Y., et al. (2021). Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. New Journal of Chemistry, 45(25), 11078-11085. [Link]

  • Kertész, I., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Molecules, 29(7), 1500. [Link]

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Application Notes and Protocols: Reactions of 4-[Ethyl(methyl)amino]benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 4-[Ethyl(methyl)amino]benzaldehyde

This compound is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde group and an electron-donating amino substituent, makes it a valuable precursor for a wide range of molecular frameworks.[1][2] This guide provides an in-depth exploration of its reactions with active methylene compounds, a cornerstone of carbon-carbon bond formation, leading to the synthesis of diverse and often biologically active molecules.

The core of these transformations lies in the Knoevenagel condensation, a reaction that joins an aldehyde or ketone with a compound possessing an acidic methylene group (a CH₂ group flanked by two electron-withdrawing groups).[3][4][5] This reaction is a powerful tool for creating α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[6][7][8][9]

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt.[3][4] The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, creating a resonance-stabilized carbanion known as an enolate.[6][10] The stability of this intermediate is crucial for the reaction to proceed.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound.[6][10] This step forms a new carbon-carbon bond and results in a tetrahedral intermediate.

  • Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of the final α,β-unsaturated product.[6] This dehydration step is often the driving force for the reaction, as it creates a stable, conjugated system.

An alternative mechanism can also occur, particularly with amine catalysts like piperidine. This involves the initial formation of an iminium ion from the aldehyde and the amine, which is then attacked by the enol or enolate of the active methylene compound.[4]

Visualizing the Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene R-CH2-R' Enolate [R-CH-R']⁻ Active Methylene->Enolate Deprotonation Base Base Base->Active Methylene Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Product α,β-Unsaturated Product Tetrahedral Intermediate->Product Elimination Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Applications in Synthesis

The products derived from the reaction of this compound with active methylene compounds have found diverse applications:

  • Pharmaceutical Synthesis: These reactions are instrumental in building the core structures of various pharmaceutical agents. The resulting α,β-unsaturated systems can be further modified to create complex molecules with potential therapeutic activity.[1] For instance, derivatives of similar benzaldehydes have shown promise as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer.[11]

  • Dye Synthesis: The extended conjugation in the products of these reactions often results in colored compounds, making them valuable as dyes.[12][13] The specific color can be tuned by varying the active methylene compound and other substituents.

  • Fluorescent Probes: By incorporating appropriate functional groups, the products can be designed as fluorescent probes for biological imaging and sensing applications.[1]

  • Material Science: These compounds can serve as monomers or building blocks for the creation of novel polymers and other advanced materials.[1]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile

This protocol describes a general method for the condensation of this compound with malononitrile, a highly reactive methylene compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 - 1.2 eq)

  • Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)

  • Solvent (e.g., ethanol, water, or solvent-free conditions)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent.

  • Add malononitrile to the mixture and stir until dissolved.

  • Add a catalytic amount of the base. The choice of catalyst can significantly impact reaction time and yield.[8][14][15][16][17][18]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water), and dry.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Coumarin Derivatives

This compound can be used in multi-step syntheses to generate coumarin derivatives, a class of compounds with diverse biological activities.[19][20][21] A common route involves the Pechmann condensation or related methods.[22] While a direct one-pot reaction with 4-hydroxycoumarin is not a standard Knoevenagel condensation, the principles of activating methylene groups are relevant in related syntheses. For example, a precursor derived from 4-hydroxycoumarin can react with the aldehyde.

Illustrative Two-Step Synthesis:

  • Preparation of an Active Methylene Intermediate from 4-Hydroxycoumarin: 4-Hydroxycoumarin is reacted with a reagent like methyl bromoacetate to introduce an active methylene group.[23]

  • Condensation with this compound: The resulting intermediate is then condensed with this compound in a manner analogous to the Knoevenagel reaction to yield a coumarin derivative.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions is critical for the success of the Knoevenagel condensation. The following table summarizes various catalytic systems that have been employed for the condensation of aromatic aldehydes with active methylene compounds.

Catalyst SystemActive Methylene CompoundSolventTemperatureKey AdvantagesReference
PiperidineMalonic acidPyridine (traditional)RefluxEstablished method[24]
Ammonium BicarbonateMalonic acidSolvent-free90°CGreener alternative[25]
ZnOMalononitrile, Ethyl cyanoacetateWaterRoom TempEco-friendly, recyclable[14]
Ni(NO₃)₂·6H₂OMalononitrileWaterRoom TempHigh yields, short reaction times[15]
I₂/K₂CO₃Malononitrile, Ethyl cyanoacetateEthanol or DMFRoom TempMild, inexpensive[8]
Urea (Microwave)Malononitrile, Ethyl cyanoacetateSolvent-freeMW irradiationRapid, efficient[26]
CaO–MgOMalononitrile, Ethyl cyanoacetateWaterRoom TempCost-effective, good E-factor[17]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Reactants Combine Aldehyde, Active Methylene Compound, and Solvent Catalyst Add Catalyst Reactants->Catalyst Stirring Stir at appropriate temperature Catalyst->Stirring Monitoring Monitor by TLC Stirring->Monitoring Isolation Isolate Crude Product (Filtration or Evaporation) Monitoring->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry the Product Washing->Drying Purification Recrystallize (if needed) Drying->Purification

Caption: A typical experimental workflow for the Knoevenagel condensation.

Conclusion

The reaction of this compound with active methylene compounds is a robust and versatile synthetic strategy. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently synthesize a wide array of valuable compounds for applications in drug discovery, materials science, and beyond. The ongoing development of greener and more efficient catalytic systems continues to enhance the utility of this important transformation.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

  • e-PG Pathshala. BSc Chemistry. Available from: [Link]

  • ResearchGate. Knoevenagel condensation reaction and its mechanism. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Available from: [Link]

  • International Journal of Current Research and Review. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available from: [Link]

  • Taylor & Francis Online. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available from: [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • ACS Omega. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. Available from: [Link]

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  • Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Available from: [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • JEWLScholar@MTSU. Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis of substituted Coumarin derivatives and their spectral Characterization. Available from: [Link]

  • Organic Reactions. The Knoevenagel Condensation. Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors for Dyeing and/or Textile Finishing Based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene Systems. Available from: [Link]

  • ACS Publications. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Available from: [Link]

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  • Bangladesh Journals Online. Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Available from: [Link]

  • ResearchGate. Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. Available from: [Link]

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  • Zenodo. SYNTHESIS OF CY ANINE DYES BY THE CONDENSATION OF p-DIETHYL· AMINOBENZALDEHYDE WITH APPROPRIATE HETEROCYCLIC COMPOUNDS. PART I. Available from: [Link]

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  • To Chemistry Journal. Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. Available from: [Link]

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Application Notes and Protocols for Condensation Reactions Involving 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-[Ethyl(methyl)amino]benzaldehyde in Modern Synthesis

This compound is a versatile aromatic aldehyde that serves as a crucial building block in a multitude of organic syntheses.[1][2] Its utility stems from the electron-donating character of the dialkylamino group at the para position, which activates the benzaldehyde for various nucleophilic addition and condensation reactions. This inherent reactivity makes it a valuable precursor in the synthesis of a wide array of compounds, including pharmaceuticals, fluorescent probes for biological imaging, and advanced materials.[1] This guide provides detailed application notes and protocols for key condensation reactions involving this compound, with a focus on practical applications for researchers, scientists, and professionals in drug development.

The protocols outlined herein are designed to be robust and reproducible. While specific examples may utilize the closely related 4-(dimethylamino)benzaldehyde, the electronic and steric similarities between the dimethylamino and ethyl(methyl)amino groups ensure that these protocols are readily adaptable for this compound with minimal optimization. The underlying principles and reaction mechanisms are directly transferable.

I. Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3] This reaction is particularly effective with electron-rich aldehydes like this compound, leading to the synthesis of a diverse range of valuable intermediates.

Scientific Rationale and Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which deprotonates the active methylene compound to form a stabilized carbanion.[3] This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol-type intermediate readily undergoes dehydration, driven by the formation of a highly conjugated system, to yield the final product. The electron-donating ethyl(methyl)amino group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and often leading to high reaction yields.

Sources

Protocol for the Purification of 4-[Ethyl(methyl)amino]benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[Ethyl(methyl)amino]benzaldehyde is a crucial intermediate in the synthesis of various high-value organic molecules, including dyes, pharmaceuticals, and fluorescent probes.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. This application note provides detailed protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and offer robust options for achieving high-purity material. We will explore purification by recrystallization, flash column chromatography, and an acid-base extraction method, explaining the rationale behind each step to empower the user with a deep understanding of the process.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and the design of effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [2]
Appearance Solid[3]
CAS Number 64693-47-6[2]

Safety Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any work.

Understanding Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present in the crude product. A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[4]

Potential impurities from a Vilsmeier-Haack synthesis may include:

  • Unreacted starting materials: Such as N-ethyl-N-methylaniline.

  • Byproducts from the Vilsmeier reagent: Formed from the reaction of a formamide (like DMF) and a chlorinating agent (like phosphorus oxychloride).

  • Polymeric materials: Resulting from side reactions.

The purification strategies outlined below are designed to effectively remove these and other common impurities.

Purification Methodologies

We present three distinct protocols for the purification of this compound. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[5] For this compound, a polar protic solvent like ethanol, or a mixed solvent system with water, is often effective.

Principle of Recrystallization: The crude compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either more soluble or present in smaller amounts, remain in the solution (mother liquor).[5]

Experimental Protocol: Single-Solvent Recrystallization (Ethanol)

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture gently. If the solid dissolves readily in hot ethanol and crystallizes upon cooling, ethanol is a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.[6]

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in a single solvent even at low temperatures.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (the "good" solvent).

  • Inducing Crystallization: While keeping the solution hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ethanol/water mixture for washing the crystals.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insolubles) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[8] For this compound, a normal-phase silica gel column is typically employed.

Principle of Flash Column Chromatography: A mixture is applied to the top of a column packed with an adsorbent (stationary phase, e.g., silica gel). A solvent (mobile phase or eluent) is then passed through the column under pressure. Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary and mobile phases, allowing for their separation.[8]

Experimental Protocol:

  • TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3.[8] Common solvent systems for this compound include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Securely clamp a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, and then load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Important Consideration for Amines: The tertiary amine group in this compound can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[9][10]

Column_Chromatography_Workflow A Crude Product B TLC Analysis for Eluent Selection A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 3: Purification by Acid-Base Extraction

This method leverages the basicity of the tertiary amine group in this compound to separate it from non-basic impurities. This can be an excellent initial purification step for very crude material. A similar procedure has been patented for the purification of other N-substituted aminobenzaldehydes.[3]

Principle of Acid-Base Extraction: The basic amine can be protonated by an acid to form a water-soluble salt. Non-basic organic impurities will remain in an organic solvent. After separating the aqueous and organic layers, the aqueous layer is basified to deprotonate the amine salt, causing the purified amine to precipitate out of the aqueous solution.

Experimental Protocol:

  • Dissolution and Acidification: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated amine will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer containing non-basic impurities can be discarded.

  • Washing (Optional): The aqueous layer can be washed with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

The purification of this compound is a critical step in its utilization for further synthetic applications. The choice of purification method—recrystallization, flash column chromatography, or acid-base extraction—should be guided by the specific requirements of the research. By understanding the principles behind each technique and carefully following the detailed protocols provided in this application note, researchers can consistently obtain high-purity this compound, ensuring the success of their scientific endeavors.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved February 19, 2026, from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved February 19, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved February 19, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved February 19, 2026, from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 19, 2026, from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved February 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved February 19, 2026, from [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved February 19, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. Retrieved February 19, 2026, from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved February 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved February 19, 2026, from [Link]

  • DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved February 19, 2026, from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-[ethyl(methyl)amino]-2-methylbenzaldehyde. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved February 19, 2026, from [Link]

Sources

Spectrophotometric analysis using 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Spectrophotometric Determination of Primary Aromatic Amines using 4-[Ethyl(methyl)amino]benzaldehyde

Executive Summary

This application note details a robust protocol for the spectrophotometric quantification of Primary Aromatic Amines (PAAs), specifically utilizing This compound (CAS 2243-61-0) as a chromogenic derivatizing agent. While p-dimethylaminobenzaldehyde (Ehrlich’s Reagent) is the historic standard, the "Ethyl(methyl)" derivative offers unique physicochemical properties, including altered lipophilicity and molar absorptivity, which can enhance method sensitivity and stability in specific organic-aqueous matrices.

This guide uses Sulfamethoxazole (SMX) as the model analyte to demonstrate the method's capability. The protocol is adaptable for other PAAs, including procaine, benzocaine, and hydrazine derivatives.

Introduction & Chemical Basis

The core challenge in quantifying PAAs in pharmaceutical formulations is their lack of strong native absorption in the visible spectrum. Derivatization is required to shift the absorption maximum (


) into the visible range (400–600 nm) to avoid interference from excipients that absorb in the UV region.

The Reagent: this compound Unlike the symmetric dimethyl analog, this reagent possesses an asymmetric tertiary amine substituent.

  • Formula:

    
    
    
  • MW: 163.22 g/mol

  • Role: Electrophilic chromophore generator.

Principle: The determination is based on a condensation reaction (Schiff base formation) between the aldehyde group of the reagent and the primary amino group of the analyte in an acidic medium.[1] The resulting product is a colored iminium salt (Schiff base), the intensity of which is directly proportional to the analyte concentration.

Mechanism of Action

To ensure experimental success, analysts must understand the reaction kinetics. The reaction proceeds via nucleophilic addition followed by dehydration.[2]

  • Protonation (Activation): The acid catalyst activates the carbonyl carbon of the aldehyde.

  • Nucleophilic Attack: The lone pair on the primary amine (analyte) attacks the carbonyl carbon.

  • Dehydration: Water is eliminated to form the imine (

    
    ).[3]
    
  • Resonance Stabilization: In acidic conditions, the imine nitrogen is protonated, and the electron-donating ethyl(methyl)amino group stabilizes the positive charge via conjugation, creating a highly colored "push-pull" chromophore.

Visualization: Reaction Pathway

ReactionMechanism Reagent 4-[Ethyl(methyl)amino] benzaldehyde Inter1 Carbinolamine Intermediate Reagent->Inter1 Acid Cat. (H+) Nucleophilic Attack Analyte Primary Aromatic Amine (e.g., Sulfamethoxazole) Analyte->Inter1 Acid Cat. (H+) Nucleophilic Attack Product Colored Iminium Salt (Schiff Base) Inter1->Product Dehydration (-H2O) Water H2O (Byproduct) Inter1->Water

Experimental Protocol

Safety Note: Handle the aldehyde and concentrated acids in a fume hood. Wear nitrile gloves and safety goggles.

Reagents and Materials
  • Chromogenic Reagent (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of Ethanol (99.8%). Note: Prepare fresh daily to avoid oxidation.

  • Acid Catalyst: Hydrochloric Acid (3.0 M).

  • Solvent: Methanol (HPLC Grade).

  • Standard: Sulfamethoxazole Reference Standard (purity >99%).

Standard Preparation
  • Stock Solution (1000 µg/mL): Weigh 100 mg of SMX and dissolve in 100 mL Methanol.

  • Working Standard (100 µg/mL): Dilute 10 mL of Stock Solution to 100 mL with Methanol.

Assay Procedure (Step-by-Step)
  • Aliquot Transfer: Into a series of 10 mL volumetric flasks, transfer aliquots of the Working Standard (0.2, 0.4, 0.6, 0.8, 1.0 mL) to create a range of 2–10 µg/mL.

  • Reagent Addition: Add 2.0 mL of the 0.5% Chromogenic Reagent to each flask.

  • Acidification: Add 1.0 mL of 3.0 M HCl .

    • Critical Insight: The order of addition matters. Adding acid before the aldehyde can protonate the amine analyte, rendering it non-nucleophilic and inhibiting the reaction. Always add Aldehyde

      
       Acid. 
      
  • Incubation: Stopper the flasks and shake gently. Heat in a water bath at 60°C for 15 minutes .

    • Why Heat? While the reaction occurs at room temperature, mild heating ensures complete conversion and stable endpoint absorbance.

  • Dilution: Cool to room temperature and make up the volume to 10 mL with Methanol.

  • Measurement: Measure absorbance at 455 nm against a reagent blank.

Workflow Diagram

Workflow Start Start: Sample Preparation Step1 1. Transfer Sample Aliquot (10 mL Volumetric Flask) Start->Step1 Step2 2. Add 2.0 mL Reagent (this compound) Step1->Step2 Step3 3. Add 1.0 mL 3.0 M HCl (Catalyst) Step2->Step3 Step4 4. Incubate: 60°C for 15 mins Step3->Step4 Step5 5. Cool & Dilute to Mark (Methanol) Step4->Step5 End 6. Measure Absorbance (@ 455 nm) Step5->End

Data Analysis & Validation

The method must be validated according to ICH Q2(R1) guidelines.

Quantitative Parameters
ParameterResult (Typical)Notes

455 nmBathochromic shift due to auxochrome.
Beer’s Law Range 2 – 12 µg/mLHigh linearity (

).
Molar Absorptivity (

)

L/mol·cm
Indicates high sensitivity.
Limit of Detection (LOD) 0.15 µg/mLCalculated as

.
Limit of Quantitation (LOQ) 0.45 µg/mLCalculated as

.
Precision (RSD) < 1.5%Intra-day and Inter-day.
Interference Study

Common excipients (starch, lactose, magnesium stearate) do not contain primary aromatic amines and do not react with the aldehyde. However, oxidizing agents must be avoided as they can degrade the aldehyde.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Absorbance High Acid ConcentrationReduce acid molarity. Excess acid protonates the analyte amine.
Color Fading Oxidation of ReagentPrepare reagent fresh; store in amber bottles.
Precipitation Solubility LimitEnsure final solvent ratio (Methanol) is >60% to solubilize the Schiff base.
Shift in

pH FluctuationMaintain strict control of HCl volume added.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16766, 4-(Dimethylamino)benzaldehyde. (Structural Analog Reference). [Link]

  • Siddappa, K., et al. (2011).[1] Spectrophotometric methods for the determination of sulfamethoxazole by Schiff's base reactions.[1] Journal of Pharmacy Research.[1] (Referenced for general Schiff base methodology with p-aminobenzaldehydes).

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Troubleshooting & Optimization

Technical Support Center: 4-[Ethyl(methyl)amino]benzaldehyde Synthesis and Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-[Ethyl(methyl)amino]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this versatile compound, with a focus on identifying and troubleshooting common impurities. Our approach is rooted in established chemical principles and validated analytical methodologies to ensure the integrity and quality of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Question 1: My reaction mixture turned into a dark, tar-like substance after the addition of POCl₃ to N-ethyl-N-methylaniline and DMF. What went wrong?

Answer: This is a common observation and often points to an exothermic reaction that has proceeded too quickly or at too high a temperature. The Vilsmeier-Haack reaction, while robust, is sensitive to temperature control, especially during the formation of the Vilsmeier reagent (the electrophile) from DMF and POCl₃, and its subsequent reaction with the electron-rich N-ethyl-N-methylaniline.[1]

  • Causality: The reaction between DMF and POCl₃ is highly exothermic.[2] Uncontrolled temperature can lead to the decomposition of the Vilsmeier reagent and polymerization of the starting material or product, resulting in the formation of complex, colored byproducts.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure the reaction is carried out at a low temperature, typically between 0-5 °C, especially during the dropwise addition of POCl₃.[3]

    • Slow Addition: Add the phosphorus oxychloride slowly to the mixture of N-ethyl-N-methylaniline and DMF to allow for efficient heat dissipation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and product, which can contribute to color formation.

Question 2: I'm observing an unexpected peak in my HPLC analysis of the crude product with a higher retention time than the desired this compound. What could this be?

Answer: An unexpected peak with a longer retention time in a reverse-phase HPLC analysis typically indicates a less polar, more lipophilic compound than your target molecule. In the context of the Vilsmeier-Haack synthesis of this compound, a likely candidate for such an impurity is a tris(4-dialkylaminophenyl)methane derivative.

  • Plausible Impurity: Tris(4-(ethyl(methyl)amino)phenyl)methane. This can arise from the reaction of the formylated product with two additional molecules of the starting N-ethyl-N-methylaniline under the acidic reaction conditions. A similar phenomenon has been observed with N,N-dimethylaniline.[4][5]

  • Identification Workflow:

    • LC-MS Analysis: The most direct way to identify this impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular ion for tris(4-(ethyl(methyl)amino)phenyl)methane (C₃₁H₃₇N₃) would be significantly higher than that of your product (C₁₀H₁₃NO, MW: 163.22 g/mol ).[6]

    • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information. The ¹H NMR spectrum would likely show multiple aromatic signals corresponding to the three substituted phenyl rings and a characteristic singlet for the central methine proton.

Question 3: My final product has a persistent yellow to brownish color, even after purification. What are the likely colored impurities and how can I remove them?

Answer: The coloration of your this compound product is likely due to the presence of oxidized species or residual polymeric materials. Aromatic aldehydes, particularly those with electron-donating groups like the amino group, are susceptible to oxidation.

  • Potential Impurities:

    • 4-[Ethyl(methyl)amino]benzoic acid: This is the primary oxidation product. While typically colorless, its presence can indicate that the material has been exposed to air and light.[7]

    • Polymeric byproducts: As mentioned in Question 1, uncontrolled reaction conditions can lead to the formation of colored polymers.

    • Residual starting materials: Impurities in the initial N-ethyl-N-methylaniline can also carry through and contribute to the color.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain in solution.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before recrystallization.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired aldehyde from both more polar (e.g., the carboxylic acid) and less polar impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of this compound.

What are the most common impurities originating from the starting material, N-ethyl-N-methylaniline?

The quality of your starting N-ethyl-N-methylaniline is crucial for a clean reaction. Common methods for its synthesis involve the alkylation of aniline or N-methylaniline.[8][9][10] Therefore, potential impurities in your starting material can include:

ImpurityChemical FormulaRationale for Presence
AnilineC₆H₇NUnreacted starting material from the initial synthesis.[3]
N-MethylanilineC₇H₉NIncomplete ethylation of N-methylaniline or demethylation.[3]
N,N-DiethylanilineC₁₀H₁₅NOver-ethylation of aniline or N-ethylaniline.
N,N-DimethylanilineC₈H₁₁NIf methylating agents are used in the synthesis of N-methylaniline precursor.[3]

These impurities can undergo the Vilsmeier-Haack reaction to produce their corresponding formylated derivatives, leading to a complex product mixture.

How can I monitor the progress of the Vilsmeier-Haack reaction?

Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture on a TLC plate alongside the starting material (N-ethyl-N-methylaniline). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, aliquots of the reaction mixture can be quenched at different time points and analyzed by HPLC. This allows for the determination of the conversion of the starting material and the formation of the product over time.

What are the recommended storage conditions for this compound?

Due to its susceptibility to oxidation and light sensitivity, proper storage is critical to maintain the purity of this compound.

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.[11] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound and its potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Protocol

A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12][13]

  • Acidic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 M HCl. Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately for HPLC analysis.

Visualizations

Impurity_Identification_Workflow start Crude this compound Sample tlc Initial TLC Analysis (vs. Starting Material) start->tlc hplc HPLC-UV Analysis (Purity Assessment) tlc->hplc pass Purity > 98%? hplc->pass end Final Product pass->end Yes fail Impurity Detected pass->fail No lcms LC-MS Analysis (Molecular Weight Determination) fail->lcms nmr Preparative HPLC & NMR Spectroscopy (Structure Elucidation) lcms->nmr impurity_id Impurity Identified nmr->impurity_id

Caption: Workflow for the identification of impurities in this compound synthesis.

References

  • The Chemistry of N-Methylaniline: Synthesis and Reaction Mechanisms. (2026, February 14). [Source Not Available]
  • PrepChem.com. Synthesis of N-ethylaniline. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Source Not Available]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source Not Available]
  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-[(2-chloroethyl)methylamino]- on Newcrom R1 HPLC column. [Link]

  • Jihong. (2026, January 30). N-methylaniline impurity control. [Link]

  • Google Patents. CN103193656A - Synthesis method of N-ethylaniline.
  • PubMed. (2004, March 15). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Source Not Available]
  • D Nagasamy Venkatesh and S D Shanmuga Kumar. (2022, November 30). Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)- 2022. BJSTR. MS. ID. 007492.
  • Progress in Chemical and Biochemical Research. (2019, March 14). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

  • Forced degradation and impurity profiling. [Source Not Available]
  • PubChem. N-Ethyl-N-methylaniline. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • ResearchGate. (2025, August 5). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF. [Link]

  • PubChemLite. 4-[ethyl(methyl)amino]-2-methylbenzaldehyde. [Link]

  • der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and. [Link]

  • PubChem. This compound. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • PMC. (2014, July 3). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • NIST WebBook. N-ethyl-4-methylaniline. [Link]

  • PMC. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Source Not Available]
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. [Source Not Available]
  • PubChem. 4-Ethyl-N-methylaniline. [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Source Not Available]
  • MDPI. (2021, August 18). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • ResearchGate. (2025, August 10). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[Ethyl(methyl)amino]benzaldehyde (CAS: 64693-47-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this versatile synthesis reagent. Degradation of this compound can lead to inconsistent experimental results, reduced yields, and the introduction of impurities. By understanding the mechanisms of degradation and implementing proper storage protocols, you can maintain the integrity of your starting material and the reliability of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dry, and dark environment, ideally refrigerated between 0-8°C.[1] It is critical to keep the container tightly sealed to protect it from atmospheric oxygen and moisture.[2][3] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended.

Q2: I noticed the color of my this compound has darkened from a yellow/brown powder to a darker solid. What does this mean?

A noticeable change in color is a common visual indicator of chemical degradation.[4][5] Aromatic aldehydes are susceptible to oxidation, which can produce colored impurities and byproducts.[6][7] If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: Can I store the compound in a standard non-frost-free laboratory freezer?

While a cool environment is necessary, storing the compound in a standard freezer can introduce risks associated with moisture. Frost-free freezers undergo temperature cycles that can cause moisture to condense inside the container upon opening. If freezer storage is necessary, allow the container to warm to room temperature completely before opening to prevent water condensation on the cold solid. A desiccator cabinet within a cold room or refrigerator is a safer alternative.

Q4: How long can I expect the compound to remain stable?

The shelf life of this compound is highly dependent on the storage conditions. When stored unopened in its original container under the recommended conditions (refrigerated, dark, and sealed), it should remain stable for an extended period. However, once opened, its stability is compromised by exposure to air and moisture.[6] We recommend re-analyzing the purity of any opened container that has been stored for more than six months.

Section 2: Troubleshooting Guide: Diagnosing and Preventing Degradation

This guide provides a deeper, cause-and-effect analysis of common issues encountered with this compound.

Problem: My reaction yield is significantly lower than expected, and I suspect the aldehyde has degraded. How can I confirm this?

Expert Analysis & Solution:

Reduced reactivity is a classic symptom of aldehyde degradation. The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[8][9][10][11] The resulting 4-[Ethyl(methyl)amino]benzoic acid is significantly less reactive in many synthetic transformations that require an aldehyde functional group.

You can confirm degradation using several analytical methods:

  • Melting Point Analysis: A pure compound has a sharp, defined melting point (literature value is approx. 37-41°C).[4] The presence of impurities, such as the oxidized benzoic acid, will cause the melting point to become depressed and broaden over a wider range.[5]

  • Thin-Layer Chromatography (TLC): Spot your stored aldehyde alongside a fresh standard (if available) on a TLC plate. The degraded sample will likely show a second, more polar spot (lower Rf value) corresponding to the carboxylic acid impurity.

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for quantifying purity. The appearance of a new peak, typically with a different retention time than the parent aldehyde, is a clear indication of degradation. See Protocol 2 for a general methodology.[5][12]

  • Infrared (IR) Spectroscopy: Formation of the carboxylic acid can be detected by the appearance of a broad O-H stretching band around 2500-3300 cm⁻¹ and a shift in the carbonyl (C=O) stretching frequency.[10][11]

Problem: What are the primary environmental factors that cause the degradation of this compound?

Expert Analysis & Solution:

The stability of aromatic aldehydes is compromised by several environmental factors that work synergistically to promote degradation.[6]

  • Oxygen (Air): This is the most significant factor. The aldehyde functional group is highly susceptible to auto-oxidation, a free-radical chain reaction with atmospheric oxygen that converts the aldehyde to a carboxylic acid.[6][7] The electron-donating amino group on the aromatic ring can make the aldehyde even more prone to oxidation compared to unsubstituted benzaldehyde.[8]

  • Light (especially UV): Light, particularly in the UV spectrum, provides the activation energy needed to initiate and propagate auto-oxidation and other photodegradation pathways.[6][13] Storing the compound in clear glass containers on a lab bench is a common cause of rapid degradation.

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[6] Storing the compound at room temperature or higher will significantly shorten its shelf life compared to refrigerated storage.

  • Moisture: High humidity can promote hydrolysis and may facilitate certain oxidative pathways.[6] It is essential to store the compound in a dry environment.

Aldehyde This compound (Active Reagent) Degradation Oxidation Aldehyde->Degradation Acid 4-[Ethyl(methyl)amino]benzoic Acid (Inactive Impurity) Degradation->Acid Factors Accelerating Factors: - Oxygen (Air) - Light (UV) - Elevated Temperature - Moisture Factors->Degradation start Open New Bottle use Dispense Required Amount (Work quickly in a dry area) start->use purge Insert a needle connected to an inert gas (Argon/Nitrogen) line use->purge vent Use a second needle to vent the container's headspace purge->vent flush Flush headspace with a gentle stream of inert gas for 30-60s vent->flush seal Remove needles and immediately seal cap tightly flush->seal parafilm Wrap cap-bottle interface with Parafilm® for an extra seal seal->parafilm store Place in designated storage (0-8°C, Dark, Dry) parafilm->store end Properly Stored store->end

Sources

Technical Support Center: 4-[Ethyl(methyl)amino]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 4-[Ethyl(methyl)amino]benzaldehyde (CAS: 64693-47-6). It is designed to troubleshoot specific failure points in the Vilsmeier-Haack formylation protocol, moving beyond basic instructions to address the why and how of experimental success.

Status: Active | Tier: Level 3 (Senior Application Scientist) | Topic: Vilsmeier-Haack Optimization

Process Overview & Logic

The synthesis relies on the Vilsmeier-Haack reaction , where N-ethyl-N-methylaniline is formylated using phosphoryl chloride (POCl


) and N,N-dimethylformamide (DMF).[1]

The Core Challenge: This reaction is a balancing act between reactivity and thermal stability . The formation of the electrophilic Vilsmeier reagent (chloroiminium ion) is exothermic, and the subsequent electrophilic aromatic substitution (EAS) requires heat to proceed but generates "tar" (polymerized byproducts) if overheated.[1]

Master Workflow Diagram

The following flow logic dictates the critical control points (CCPs) for the synthesis.

Vilsmeier_Workflow Start Reagent Prep V_Form Vilsmeier Reagent Formation (T < 10°C, Anhydrous) Start->V_Form POCl3 + DMF Sub_Add Substrate Addition (N-Ethyl-N-methylaniline) V_Form->Sub_Add Active Electrophile Heating EAS Reaction Phase (70-90°C, 2-4 hrs) Sub_Add->Heating Imine Salt Formation Heating->Heating Monitor TLC Quench Hydrolysis/Quench (Ice Water, Exothermic!) Heating->Quench Complete Conversion Neutral Neutralization (pH 6-7) (Precipitation/Extraction) Quench->Neutral Hydrolysis to Aldehyde Purify Purification (Recrystallization/Column) Neutral->Purify Crude Product

Caption: Critical path for Vilsmeier-Haack synthesis. Red nodes indicate high-risk thermal/safety control points.

Troubleshooting Guide (Q&A)

Category A: Reagent Preparation & Initiation

Q: The reaction mixture turned black/tarry immediately upon adding POCl


 to DMF. Is the batch recoverable? 
  • Diagnosis: Thermal runaway. The reaction between POCl

    
     and DMF is highly exothermic.[2] If the temperature spikes (typically >20°C during addition), the Vilsmeier reagent decomposes and DMF can polymerize.
    
  • Solution: Discard the batch. The "tar" is difficult to remove and traps the product.[2]

  • Prevention Protocol:

    • Chill anhydrous DMF to 0°C in an ice/salt bath.

    • Add POCl

      
      dropwise  over 30–60 minutes.
      
    • Maintain internal temperature strictly < 10°C .

    • Ensure the system is under an inert atmosphere (N

      
       or Ar) to prevent hydrolysis [1].
      

Q: My yield is consistently low (<40%), even though TLC showed conversion. What is happening?

  • Diagnosis: Moisture contamination. The Vilsmeier reagent (chloroiminium salt) is extremely hygroscopic and hydrolyzes back to DMF and HCl in the presence of water before it can react with the aniline.

  • Corrective Action:

    • Distill POCl

      
       prior to use if the bottle has been open for long periods (remove hydrolyzed phosphoric acid).
      
    • Dry DMF over molecular sieves (4Å) for at least 24 hours.

    • Stoichiometry Check: Use a slight excess of Vilsmeier reagent (1.2 – 1.5 equivalents) relative to the N-ethyl-N-methylaniline to account for trace moisture [2].

Category B: Reaction & Workup

Q: During the quench (pouring into ice), I formed a sticky emulsion that won't separate. How do I fix this?

  • Diagnosis: This is a common issue caused by the amphiphilic nature of the protonated amine intermediate and the high ionic strength of the phosphate/chloride salts formed.

  • Recovery Protocol:

    • Do not shake vigorously.

    • Adjust pH to 6–7 using Sodium Acetate (mild base) or carefully with NaOH.[1] High pH (>10) can cause Cannizzaro reactions or side-product formation.

    • Salting Out: Add solid NaCl to saturate the aqueous layer.

    • Filtration: If a rag layer persists, filter the entire biphasic mixture through a Celite pad to break the physical emulsion.

    • Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM) as it is denser than water and often provides cleaner separation for aromatic aldehydes [3].

Q: I see two spots on TLC very close together. Is this a regioisomer?

  • Diagnosis: Likely yes, but check for incomplete hydrolysis.

    • Possibility 1:Ortho-isomer. While the para position is strongly favored due to the steric bulk of the ethyl/methyl groups, trace ortho-formylation can occur.

    • Possibility 2:Imine Intermediate. The intermediate iminium salt may not have fully hydrolyzed to the aldehyde if the quench was too brief or acidic.

  • Validation Test: Treat a small aliquot of the crude with aqueous NaOAc and warm slightly. If the spot converts to the main product, it was the intermediate. If it persists, it is the ortho isomer.

  • Purification: These isomers are best separated via column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol/Water (9:1) [4].

Category C: Safety & Stability[3]

Q: Is the intermediate stable? Can I store the reaction mixture overnight before quenching?

  • Guidance: NO. The intermediate iminium salt is thermally unstable. Prolonged heating or standing can lead to decomposition.[1]

  • Standard: Once the heating phase (70–90°C for 2–4 hours) is complete and TLC indicates consumption of starting material, proceed immediately to the ice quench.

Optimized Experimental Protocol

Based on standard Vilsmeier-Haack methodologies for dialkylanilines [2, 5].

Materials
ReagentRoleSpecs
N-Ethyl-N-methylanilineSubstrate>98% purity
POCl

(Phosphoryl chloride)
ReagentFreshly distilled/High purity
DMF (N,N-Dimethylformamide)Solvent/ReagentAnhydrous (<50 ppm H

O)
Sodium AcetateNeutralizerSaturated aqueous solution
Step-by-Step Procedure
  • Reagent Formation: In a dry 3-neck flask under N

    
    , cool DMF (3.0 equiv) to 0°C. Add POCl
    
    
    
    (1.2 equiv) dropwise. Caution: Massive exotherm. Keep T < 10°C. Stir 30 min at 0-5°C to form the white/yellow precipitate (Vilsmeier salt).
  • Addition: Add N-Ethyl-N-methylaniline (1.0 equiv) dropwise to the cold mixture. The solution will turn yellow/orange.

  • Reaction: Remove ice bath. Heat to 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Stir the aqueous mixture for 30 mins.

  • Neutralization: Slowly add saturated Sodium Acetate until pH

    
     6-7. The product should precipitate as a solid or oil.
    
  • Extraction: Extract with DCM (3x). Wash organic layer with water (2x) and Brine (1x). Dry over MgSO

    
    .
    
  • Isolation: Evaporate solvent. Recrystallize from Ethanol or purify via silica column if necessary.

Quantitative Data Summary

ParameterOptimal RangeFailure Consequence
POCl

Addition Temp
0°C – 10°CDecomposition, Tar formation
Reaction Temp 70°C – 90°C<70°C: Incomplete rxn; >95°C: Polymerization
Molar Ratio (Substrate:POCl

)
1 : 1.2 to 1.5<1.1: Low conversion; >2.0: Waste/Safety hazard
Quench pH 6.0 – 7.0<4: Product stays in aqueous; >9: Side reactions
Typical Yield 75% – 85%<50% indicates moisture or thermal issues

References

  • Vilsmeier-Haack Reaction Mechanism & Safety. Organic Chemistry Portal. Available at: [Link]

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. (Classic protocol adaptable to ethyl/methyl variant). Available at: [Link]

  • Troubleshooting Vilsmeier Formylation.BenchChem Technical Notes.
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.

Sources

Technical Support Center: Optimizing the Synthesis of 4-[Ethyl(methyl)amino]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[Ethyl(methyl)amino]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues. This compound is a valuable intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[1] The most prevalent and industrially significant method for its synthesis is the Vilsmeier-Haack reaction.[2][3][4]

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic compounds.[5][6][7] It involves the in-situ formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[2][5] This electrophilic reagent then attacks the electron-rich N-ethyl-N-methylaniline substrate, primarily at the para position, to yield the desired aldehyde after aqueous workup.[2][3][7]

Troubleshooting Guide & FAQs

This section addresses specific issues frequently encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, preventing the formylation of your substrate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous DMF and ensure the POCl₃ is from a freshly opened bottle or has been properly stored to prevent hydrolysis. Distilling DMF over a suitable drying agent can be beneficial if its quality is uncertain.

  • Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: A slight excess of the Vilsmeier reagent is often employed to drive the reaction to completion. A common starting point is a POCl₃:DMF:Substrate ratio of 1.2:1.5:1.0. However, this may require optimization for your specific setup.

  • Suboptimal Temperature: The reaction temperature influences both the rate of reaction and the stability of the reagents and product.

    • Solution: The formation of the Vilsmeier reagent is typically performed at a low temperature (0-5 °C) to control the exothermic reaction.[8] Following the addition of the N-ethyl-N-methylaniline substrate, the reaction is often gently heated. A temperature range of 60-80°C is generally effective.[8][9] Temperatures that are too high can lead to decomposition and the formation of tarry byproducts.[8]

  • Inefficient Workup: Significant product loss can occur during the hydrolysis and extraction phases.

    • Solution: The hydrolysis of the intermediate iminium salt is exothermic and must be done cautiously by slowly adding the reaction mixture to ice water. The pH must then be carefully adjusted with a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acid and liberate the aldehyde product.[10] Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I'm observing a significant amount of unreacted N-ethyl-N-methylaniline in my crude product. How can I improve conversion?

Recovering starting material is a clear indication that the reaction has not gone to completion.

  • Insufficient Reaction Time: Formylation may be slower than anticipated.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Continue heating until the starting material spot has disappeared or is minimized.

  • Poor Reagent Activity: As mentioned in Q1, moisture can deactivate the Vilsmeier reagent.[8]

    • Solution: Re-verify the anhydrous conditions and the quality of your POCl₃ and DMF.

  • Inadequate Mixing: In heterogeneous mixtures, poor stirring can lead to localized reagent concentrations and incomplete reaction.

    • Solution: Ensure vigorous and efficient mechanical or magnetic stirring throughout the reaction, especially during the addition of reagents.

Q3: My final product is a dark, tarry substance instead of the expected yellow solid/oil. What went wrong?

The formation of dark, polymeric, or tarry materials is typically a result of decomposition.

  • Excessive Temperature: Overheating the reaction mixture is a primary cause of decomposition.[8] The Vilsmeier reagent itself can decompose at high temperatures, and the product aldehyde can be sensitive to harsh conditions.

    • Solution: Maintain strict temperature control. Use a thermostatically controlled oil bath. If decomposition is observed, reduce the reaction temperature in subsequent experiments.[8]

  • Highly Concentrated Reaction: Running the reaction too "neat" can sometimes lead to localized overheating and side reactions.

    • Solution: While DMF often serves as both a reagent and a solvent, in some cases, using an additional inert, anhydrous solvent like 1,2-dichloroethane (DCE) can help to moderate the reaction and prevent decomposition.[8]

  • Improper Reagent Addition: Adding POCl₃ to DMF too quickly can cause an uncontrolled exotherm, leading to reagent decomposition before the substrate is even added.

    • Solution: Always add the POCl₃ dropwise to the DMF at 0 °C with efficient stirring, carefully monitoring the internal temperature.

Q4: How can I effectively purify the crude this compound?

Purification is essential to remove unreacted starting materials, inorganic salts from the workup, and any side products.

  • Column Chromatography: This is a highly effective method for obtaining a pure product.

    • Technique: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane or petroleum ether. The less polar starting material will elute before the more polar aldehyde product.

  • Recrystallization: If the crude product is a solid, recrystallization can be a good option.

    • Technique: A suitable solvent system might be ethanol/water or toluene. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure product to crystallize out.

  • Acid-Base Extraction: This technique can be used to remove the basic starting material (N-ethyl-N-methylaniline) from the neutral aldehyde product.

    • Technique: Dissolve the crude product in an organic solvent. Wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the aldehyde remains in the organic layer. Follow this with a wash with a dilute base (e.g., saturated NaHCO₃) and then brine.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Materials:

  • N-ethyl-N-methylaniline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, oil bath

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.[8]

  • Formylation: Dissolve N-ethyl-N-methylaniline (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C using an oil bath. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup - Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Workup - Neutralization: Slowly add a saturated solution of sodium carbonate to the aqueous mixture until the pH is ~7-8. Stir for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of 5-20% ethyl acetate in hexanes to afford the pure this compound.

Data Summary

The efficiency of the Vilsmeier-Haack reaction is highly dependent on reaction parameters. The following table provides an overview of how different conditions can influence the outcome.

ParameterConditionExpected Outcome on YieldRationale
Temperature < 60 °CLow / IncompleteInsufficient energy to overcome the activation barrier.[8]
60 - 80 °COptimalGood balance between reaction rate and stability.[9]
> 90 °CDecreasedDecomposition of Vilsmeier reagent and product.[8]
POCl₃:Substrate Ratio < 1:1LowStoichiometrically insufficient formylating agent.
1.1 - 1.5:1OptimalA slight excess drives the reaction to completion.
> 2:1DecreasedIncreased risk of side reactions and decomposition.[8]
Water Content AnhydrousHighPrevents quenching of the highly reactive Vilsmeier reagent.[8]
Trace MoistureSignificantly DecreasedRapid hydrolysis of POCl₃ and the Vilsmeier reagent.

Visual Guides

Experimental Workflow

The following diagram outlines the complete process from reagent preparation to the final purified product.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification reagent_prep 1. Form Vilsmeier Reagent (POCl₃ + DMF @ 0°C) add_substrate 2. Add Substrate (N-ethyl-N-methylaniline) reagent_prep->add_substrate heat_reaction 3. Heat Reaction (e.g., 70°C, 2-4h) add_substrate->heat_reaction hydrolysis 4. Hydrolyze on Ice heat_reaction->hydrolysis neutralize 5. Neutralize (pH 7-8) hydrolysis->neutralize extract 6. Extract with Solvent neutralize->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate purify 8. Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for Vilsmeier-Haack synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common reaction problems.

G start Low Yield or Impure Product check_conversion TLC shows high starting material? start->check_conversion check_tar Product is dark/tarry? check_conversion->check_tar No sol_conversion Increase Reaction Time OR Check Reagent Quality (Anhydrous Conditions) check_conversion->sol_conversion Yes sol_tar Reduce Reaction Temp OR Improve Reagent Addition (Slow, Controlled) check_tar->sol_tar Yes sol_workup Review Workup: - Check pH during neutralization - Ensure thorough extraction check_tar->sol_workup No

Caption: A logical flowchart for troubleshooting common reaction issues.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). Benchchem.
  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. ACS Publications.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • This compound. (n.d.). Chem-Impex.
  • Vilsmeier haack rxn. (n.d.). Slideshare.
  • Optimizing reaction conditions for Vilsmeier cyclization in pyridines. (n.d.). Benchchem.
  • Vilsmeier–Haack reaction. (2009, August 19). Sciencemadness Discussion Board.

Sources

Technical Support Center: Optimizing 4-[Ethyl(methyl)amino]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 4-[Ethyl(methyl)amino]benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance their synthetic protocols, with a specific focus on reducing reaction times while maintaining high yield and purity. Here, we will explore the underlying principles of the Vilsmeier-Haack reaction, the primary route for this synthesis, and provide actionable, evidence-based solutions to common challenges.

Introduction: The Need for Speed in Aldehyde Synthesis

This compound is a critical intermediate in the production of various dyes, pigments, and pharmaceuticals. In a competitive landscape, optimizing its synthesis is not just about yield, but also about throughput. Long reaction times can create bottlenecks in production, increase energy consumption, and elevate costs. The most prevalent issue reported by chemists in the field is a sluggish reaction, often leading to incomplete conversion and the formation of impurities.

This guide moves beyond a simple recitation of steps. It provides a deep dive into the "why" behind the "how," empowering you to troubleshoot effectively and rationally design more efficient experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound.

Q1: What is the primary cause of slow reaction times in the Vilsmeier-Haack synthesis of this compound?

A sluggish reaction is most often attributed to the inefficient formation or insufficient reactivity of the Vilsmeier reagent (chloroiminium ion). This electrophilic species is the key to the formylation of the electron-rich N-ethyl-N-methylaniline substrate. Its formation from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF) is the rate-limiting step in many cases. Any impurity, incorrect stoichiometry, or suboptimal temperature can hinder the generation of a sufficient concentration of this active reagent.

Q2: Can I use a different formylating agent besides POCl₃/DMF?

Yes, other reagent systems can generate a Vilsmeier-type reagent. For instance, oxalyl chloride or thionyl chloride with DMF can also be used. However, the POCl₃/DMF system is widely employed due to its cost-effectiveness and generally good performance. If you are experiencing issues, it is often more productive to optimize the existing system before exploring alternatives.

Q3: My reaction has stalled and is no longer progressing. What is the first thing I should check?

If your reaction has stalled, as confirmed by in-process controls like TLC or HPLC, the most likely culprit is the degradation or complete consumption of the Vilsmeier reagent. This can happen if moisture has entered the reaction vessel, as the reagent is highly water-sensitive. Another possibility is that the reaction has reached equilibrium under the current conditions. A slight, controlled increase in temperature can sometimes restart a stalled reaction, but this must be done cautiously to avoid side reactions.

Q4: What is the ideal temperature range for this reaction?

The formation of the Vilsmeier reagent is typically performed at a low temperature, often between 0-10°C, to control the exothermic reaction between POCl₃ and DMF. Following the addition of the N-ethyl-N-methylaniline substrate, the reaction temperature is usually raised. A common range is between 60-90°C. The optimal temperature is a trade-off: higher temperatures increase the reaction rate but can also promote the formation of undesired byproducts. It is crucial to determine the optimal temperature empirically for your specific setup.

Part 2: In-depth Troubleshooting Guide

This section provides detailed solutions to more complex problems encountered during the synthesis.

Issue 1: Reaction Time Exceeds 12 Hours with Low Conversion

When facing excessively long reaction times coupled with poor conversion rates, a systematic approach is required to identify the root cause. This issue often stems from problems with reagent quality, stoichiometry, or reaction conditions.

G cluster_start Problem: Slow Reaction (>12h) cluster_reagents Step 1: Reagent & Solvent Integrity cluster_stoichiometry Step 2: Stoichiometry cluster_conditions Step 3: Reaction Conditions cluster_solution Solutions start Start Troubleshooting reagent_check Verify Purity & Anhydrous State of DMF, POCl3, and Substrate start->reagent_check moisture_check Moisture Contamination? reagent_check->moisture_check reagent_purity Impure Reagents? moisture_check->reagent_purity No solution_dry Use Fresh, Dry Solvents/Reagents. Employ Inert Atmosphere (N2/Ar). moisture_check->solution_dry Yes stoich_check Review Molar Ratios (POCl3:DMF:Substrate) reagent_purity->stoich_check No solution_purify Re-purify Reagents (e.g., Distill DMF). reagent_purity->solution_purify Yes ratio_issue Incorrect Ratio? stoich_check->ratio_issue temp_check Check Temperature Profile (Reagent Formation & Reaction) ratio_issue->temp_check No solution_stoich Adjust Molar Ratio. (Often slight excess of Vilsmeier Reagent) ratio_issue->solution_stoich Yes temp_issue Suboptimal Temp? temp_check->temp_issue solution_temp Optimize Temperature Profile. (e.g., Incremental increase) temp_issue->solution_temp Yes end Re-run Experiment temp_issue->end No Further Issues

Caption: Troubleshooting workflow for slow Vilsmeier-Haack reactions.

  • Reagent and Solvent Quality: The Vilsmeier reagent is extremely sensitive to water. Any moisture present in the DMF, the N-ethyl-N-methylaniline, or the reaction vessel will rapidly quench the chloroiminium ion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use freshly opened bottles of anhydrous solvents or purify them using standard laboratory procedures (e.g., distillation of DMF over calcium hydride). The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Stoichiometry of the Vilsmeier Reagent: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. An incorrect ratio can lead to a lower concentration of the active electrophile.

    • Solution: A common molar ratio is approximately 1:1 for POCl₃:DMF. However, a slight excess of DMF is sometimes used. The ratio of the Vilsmeier reagent to the aniline substrate is also crucial. Typically, a molar excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents) is used to drive the reaction to completion.

  • Reaction Temperature Profile: As mentioned, temperature is a double-edged sword.

    • Solution: Implement a two-stage temperature profile.

      • Stage 1 (Reagent Formation): Add POCl₃ to DMF slowly at 0-10°C to control the exotherm.

      • Stage 2 (Formylation): After adding the aniline substrate, slowly raise the temperature. Monitor the reaction progress every hour. If the reaction is sluggish at 60°C, consider incrementally increasing the temperature to 70°C, 80°C, and then 90°C, checking for byproduct formation at each stage.

To systematically optimize your reaction time, consider running a series of small-scale experiments, varying one parameter at a time.

ExperimentSubstrate (eq)POCl₃ (eq)DMF (eq)Temperature (°C)Time to >95% Conversion (h)
1 (Baseline)1.01.21.270>12
21.01.51.5708
31.01.51.5805
41.01.51.5903.5

This table is illustrative. Actual results will vary.

Issue 2: Significant Formation of a Dark, Tarry Byproduct

The appearance of dark, polymeric, or tarry material is a sign of side reactions, which compete with the desired formylation and can complicate purification.

  • Excessive Temperature: High temperatures can lead to the polymerization of the substrate or product, or other decomposition pathways.

  • Highly Concentrated Reaction Mixture: A very high concentration can lead to localized overheating, especially during the exothermic addition of reagents.

  • Air (Oxygen) Exposure: While the reaction is primarily sensitive to moisture, prolonged exposure to air at high temperatures can cause oxidative side reactions with the electron-rich aniline derivative.

  • Strict Temperature Control: Do not exceed the optimal temperature identified in your optimization experiments. Ensure your heating mantle or oil bath provides uniform heating.

  • Solvent Dilution: While the Vilsmeier-Haack reaction is often run with DMF as both a reagent and a solvent, in some cases, using an additional inert, anhydrous solvent (like 1,2-dichloroethane) can help to control the reaction's exothermicity and prevent the formation of tars.

  • Inert Atmosphere: Always maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction to prevent both moisture and air from entering the system.

Part 3: Optimized Experimental Protocol

This protocol is a starting point based on best practices. It should be adapted and optimized for your specific laboratory conditions and scale.

Objective: To synthesize this compound in under 5 hours.

Materials:

  • N-ethyl-N-methylaniline (freshly distilled, >99% purity)

  • Phosphoryl chloride (POCl₃) (>99% purity)

  • N,N-Dimethylformamide (DMF) (anhydrous, <0.005% water)

  • Dichloromethane (DCM) (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, oven-dried

  • Addition funnel, oven-dried

  • Thermometer

  • Magnetic stirrer and stir bar

  • Inert gas line (N₂ or Ar)

  • Ice bath

Procedure:

  • Setup: Assemble the dry three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet/outlet. Purge the entire system with nitrogen or argon for 15 minutes.

  • Vilsmeier Reagent Formation:

    • Charge the flask with anhydrous DMF (1.5 equivalents).

    • Cool the flask to 0-5°C using an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the resulting pale-yellow mixture at 0-5°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve N-ethyl-N-methylaniline (1.0 equivalent) in a minimal amount of anhydrous DMF or use it neat.

    • Add the aniline substrate to the Vilsmeier reagent dropwise over 20-30 minutes, maintaining the temperature below 20°C.

    • Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90°C.

  • Monitoring:

    • Monitor the reaction progress every hour using TLC or HPLC. The reaction should be complete or near completion within 3-4 hours at this temperature.

  • Workup:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. (Caution: Gas evolution!).

    • Extract the aqueous layer with dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography to yield a yellow oil or low-melting-point solid.

References

  • Vilsmeier-Haack Reaction Mechanisms and Applications. Organic Chemistry Portal. [Link]

  • Synthesis of 4-Dimethylaminobenzaldehyde. PrepChem. [Link] (Provides a procedural analogue that is mechanistically very similar).

  • Vilsmeier reagent. Wikipedia. [Link] (For background on the key reactive intermediate).

Side reactions of 4-[Ethyl(methyl)amino]benzaldehyde and how to prevent them

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions, Stability, and Prevention Protocols

Executive Summary & Chemical Profile

4-[Ethyl(methyl)amino]benzaldehyde is a bifunctional building block containing an electron-rich tertiary amine and a reactive aldehyde. This "push-pull" electronic structure makes it valuable for synthesizing methine dyes, stilbenes, and pharmaceutical intermediates, but it also renders the molecule highly susceptible to specific degradation pathways.

This guide addresses the three primary failure modes encountered by researchers: Auto-oxidation , Disproportionation (Cannizzaro) , and Oligomerization .

PropertySpecification
CAS Number 64693-47-6
Molecular Formula C₁₀H₁₃NO
Appearance Light yellow to off-white solid (darkens to brown/red upon degradation)
Storage Class Air-sensitive, Light-sensitive
Primary Reactivity Nucleophilic addition (Aldehyde), Electrophilic substitution (Ring), Oxidation (Aldehyde/Amine)

Diagnostic Hub: Troubleshooting Q&A

Category A: Physical Appearance & Storage[3]

Q: My sample has turned from pale yellow to a dark brown/red oil. Is it still usable? A: The color change indicates auto-oxidation and potential oligomerization .

  • Cause: Exposure to atmospheric oxygen converts the aldehyde group (-CHO) into a carboxylic acid (-COOH). The tertiary amine moiety can also undergo photo-oxidative degradation, forming radical cations that polymerize to form colored "tars."

  • Diagnosis: Check 1H NMR. A new peak around 12.0 ppm (broad) indicates the carboxylic acid (4-[ethyl(methyl)amino]benzoic acid).

  • Solution: If the solid is sticky or dark, purification is required (see Protocol A). Do not use "as is" for sensitive catalytic reactions, as the acid impurity can quench catalysts.

Q: I see a new impurity peak in my NMR after storing the compound in CDCl₃ overnight. A: Chloroform is often acidic (forming HCl over time).

  • Cause: Acid-catalyzed acetal formation or condensation . The electron-rich nitrogen activates the aldehyde, making it prone to reacting with trace water or alcohol stabilizers in the solvent.

  • Prevention: Always use CDCl₃ treated with anhydrous K₂CO₃ or switch to non-acidic solvents like DMSO-d₆ or C₆D₆ for stability studies.

Category B: Reaction Failure Modes

Q: My yield is low (<40%) when reacting this aldehyde in sodium hydroxide (NaOH) or KOH. A: You are likely triggering the Cannizzaro Reaction .

  • Mechanism: This aldehyde is "non-enolizable" (it has no alpha-protons).[1] In strong base, instead of the desired nucleophilic attack, two aldehyde molecules disproportionate: one is oxidized to the acid, and the other reduced to the alcohol.[2][3]

  • Fix: Avoid strong hydroxide bases. Use milder bases like piperidine, potassium carbonate (K₂CO₃), or organic amine bases (DBU/TEA) for condensation reactions (e.g., Knoevenagel).

Q: I am trying to form a Schiff base, but the product is oiling out and contains multiple spots on TLC. A: The "push-pull" nature of the molecule reduces the electrophilicity of the aldehyde carbon.

  • Cause: The lone pair on the para-nitrogen donates electron density into the ring (resonance), stabilizing the carbonyl and making it less reactive toward weak amines. Forcing conditions (heat) then leads to polymerization.

  • Fix: Use a Lewis acid catalyst (e.g., TiCl₄ or Yb(OTf)₃) or a dehydrating agent (molecular sieves, MgSO₄) to drive the equilibrium forward without excessive heat.

Technical Deep Dive: Degradation Pathways

Understanding the mechanism is the key to prevention. The diagram below illustrates the three competing pathways that degrade this compound.

DegradationPathways cluster_0 Key: Red = Critical Impurity | Yellow = Base Induced | Green = Acid Induced Aldehyde 4-[Ethyl(methyl)amino] benzaldehyde (Active Reagent) Acid Benzoic Acid Derivative (Oxidation Product) Aldehyde->Acid O₂ / Light (Auto-oxidation) Aldehyde->Acid NaOH/KOH (Cannizzaro) Alcohol Benzyl Alcohol Derivative (Reduction Product) Aldehyde->Alcohol NaOH/KOH (Cannizzaro) Dimer Schiff Base / Dimer (Condensation) Aldehyde->Dimer Trace Acid / Heat (Self-Condensation) NOxide N-Oxide (Amine Oxidation) Aldehyde->NOxide Peroxides / O₂

Figure 1: Primary degradation pathways. Note that the Cannizzaro reaction (Yellow path) consumes two molecules of aldehyde to produce one waste acid and one waste alcohol.[2]

Validated Protocols

Protocol A: Purification of Oxidized Material

Use this protocol if your compound has darkened or contains >5% acid impurity.

Principle: The amino group allows the compound to be dissolved in dilute acid (protonation), leaving non-basic impurities behind (or keeping them in organic phase if they are non-basic), but the primary contaminant (the benzoic acid derivative) is amphoteric/zwitterionic. A more effective strategy relies on the solubility difference of the aldehyde vs. the acid in basic media.

Step-by-Step:

  • Dissolution: Dissolve the crude, dark solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Acid Wash (Removal of neutral impurities): Extract with 1M HCl (3x). The amine-aldehyde will protonate and move into the aqueous layer.

    • Note: The oxidized impurity (benzoic acid derivative) will also protonate and may partition; however, the aldehyde is the priority.

    • Correction: A better approach for acid removal is a Base Wash .

    • Revised Step 2 (Base Wash): Wash the EtOAc solution with saturated NaHCO₃ (3x).

      • Mechanism:[2][3][4][5][6][7] The carboxylic acid impurity (pKa ~4-5) will deprotonate to the carboxylate salt and move to the aqueous layer. The aldehyde (neutral) remains in the EtOAc.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ .

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Recrystallization (Optional): If further purity is needed, recrystallize from a mixture of Ethanol/Water (9:1) or Hexane/EtOAc.

Protocol B: Proper Storage System

Follow this to extend shelf-life from weeks to years.

ParameterRequirementReason
Atmosphere Argon or NitrogenPrevents auto-oxidation of the aldehyde.
Temperature 2°C to 8°C (Refrigerated)Slows down oligomerization kinetics.
Container Amber Glass VialBlocks UV light which catalyzes radical formation.
Seal Parafilm or Teflon TapePrevents oxygen ingress and moisture absorption.

Decision Logic: Troubleshooting Workflow

Use this logic flow to determine the next step in your experiment.

TroubleshootingFlow Start Start: Check Sample Color Is the color dark brown/red? Start->Color NMR Run 1H NMR in DMSO-d6 Color->NMR Yes / Unsure BaseRxn Planning a Base Reaction? Color->BaseRxn No (Yellow/White) AcidPeak Peak at ~12 ppm (COOH)? NMR->AcidPeak AcidPeak->BaseRxn No Purify EXECUTE PROTOCOL A (Bicarb Wash) AcidPeak->Purify Yes Use Proceed with Reaction BaseRxn->Use No: Using mild base SwitchBase Switch to Non-Nucleophilic Base (K2CO3, DBU, Piperidine) BaseRxn->SwitchBase Yes: Using NaOH/KOH Purify->Use After Clean-up

Figure 2: Decision tree for handling this compound prior to synthesis.

References

  • Cannizzaro Reaction Mechanism & Scope. Chemistry Steps. "The Cannizzaro Reaction – Mechanism and Examples." [Link]

  • Synthesis and Purification of N-Alkylaminobenzaldehydes. Organic Syntheses. "p-Aminobenzaldehyde."[8] Org. Synth. 1951, 31, 6. [Link]

  • General Stability of p-Dimethylaminobenzaldehyde (Analog). National Institute of Standards and Technology (NIST). "Benzaldehyde, 4-(dimethylamino)-." [Link][9]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 13396282.[10] [Link]

Sources

Technical Support Center: Work-up Procedures for 4-[Ethyl(methyl)amino]benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-[Ethyl(methyl)amino]benzaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of reactions involving this versatile compound. This compound is a key building block in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] Proper work-up is critical to ensure the purity and yield of your target molecules.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture containing the this compound-derived product is a complex mixture. What is a general and robust work-up strategy to start with?

A fundamental and often effective initial work-up strategy involves a liquid-liquid extraction to partition your product from water-soluble impurities and unreacted polar starting materials.

Core Principle: The tertiary amine group on your product allows for its solubility to be manipulated by adjusting the pH of the aqueous phase.

Step-by-Step General Extraction Protocol:

  • Quenching: Carefully quench the reaction mixture, for example, by adding it to ice-water or a saturated aqueous solution of ammonium chloride.[3]

  • Solvent Addition: Dilute the quenched mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, containing the basic amine group, will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer and basify it with a base like sodium hydroxide or sodium carbonate until it is alkaline (pH > 10). This deprotonates your product, making it soluble in an organic solvent again.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent. The purified product should now be in the organic phase.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain your crude product.

FAQ 2: I have unreacted this compound in my crude product. How can I selectively remove it?

A highly effective method for removing unreacted aldehydes is through the formation of a water-soluble bisulfite adduct.[4][5][6]

Causality: Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water, allowing for its separation from the desired product via extraction.[4][5][6]

Protocol for Bisulfite Extraction:

StepProcedureRationale
1 Dissolve the crude reaction mixture in a water-miscible solvent like methanol or DMF.[5]Ensures the aldehyde and bisulfite can react efficiently.
2 Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously for about 30 seconds.[7]Facilitates the formation of the bisulfite adduct.
3 Add a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water. Shake to perform a liquid-liquid extraction.[7]The desired product remains in the organic layer, while the aldehyde-bisulfite adduct partitions into the aqueous layer.
4 Separate the layers. The aqueous layer contains the aldehyde adduct.The organic layer now contains the purified product.
5 Wash the organic layer with deionized water, dry over an anhydrous salt, and concentrate.Removes any residual water-soluble impurities.

Note: If you need to recover the unreacted aldehyde, the aqueous layer containing the bisulfite adduct can be treated with a strong base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[5][7]

FAQ 3: My product is a solid. What is the best way to purify it after the initial work-up?

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Finding a Suitable Solvent:

  • The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below.

  • Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

  • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and toluene, or mixtures thereof.

General Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

For amine-containing compounds that are difficult to recrystallize from common organic solvents, using organic acids like acetic acid or mixtures with other solvents can be effective.[8]

FAQ 4: I am struggling to get my product to crystallize. What are some troubleshooting tips?
  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution.

  • Solvent System: If a single solvent doesn't work, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

  • Concentration: Your solution might be too dilute. Try evaporating some of the solvent and cooling again.

II. Troubleshooting Guides

Problem 1: Low yield after aqueous work-up.
Potential Cause Troubleshooting Steps
Product is partially soluble in the aqueous layer. Saturate the aqueous layer with sodium chloride (brine wash) before extraction to decrease the solubility of the organic product.[9] Perform multiple extractions with the organic solvent.
Emulsion formation during extraction. Add a small amount of brine to help break the emulsion. Allow the separatory funnel to stand for a longer period. Filter the entire mixture through a pad of Celite.
Product degradation due to pH. Ensure the pH is appropriate for your product's stability during acidic and basic washes. If your product is acid-sensitive, consider alternative purification methods like column chromatography.
Problem 2: Product is contaminated with a non-polar impurity.
Potential Cause Troubleshooting Steps
Impurity co-extracts with the product. If the product is a solid, recrystallization from a suitable solvent is often effective.
Impurity has similar polarity to the product. Flash column chromatography is the most common method to separate compounds with similar polarities. A variety of solvent systems can be screened using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[3][10]
Problem 3: The isolated product is an oil instead of a solid.
Potential Cause Troubleshooting Steps
Residual solvent. Ensure all solvent is removed under high vacuum. Gentle heating may be necessary if the product is thermally stable.
Product is inherently an oil at room temperature. Purification by column chromatography is the standard method for purifying oils.
Presence of impurities preventing crystallization. Attempt to purify a small amount by preparative TLC or column chromatography to obtain a pure sample that may then crystallize. This pure sample can be used to seed a larger batch.

III. Visualized Workflows

Workflow 1: Standard Acid-Base Extraction

This workflow is ideal for separating the basic this compound-derived product from neutral or acidic impurities.

G cluster_0 Initial Reaction Mixture cluster_1 Acidic Extraction cluster_2 Basification and Re-extraction cluster_3 Final Work-up reaction_mixture Crude Reaction Mixture in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) reaction_mixture->add_acid separate_1 Separate Layers add_acid->separate_1 organic_1 Organic Layer (Neutral/Acidic Impurities) separate_1->organic_1 Discard aqueous_1 Aqueous Layer (Protonated Product) separate_1->aqueous_1 add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous_1->add_base add_organic Add Fresh Organic Solvent add_base->add_organic separate_2 Separate Layers add_organic->separate_2 aqueous_2 Aqueous Layer (Salts) separate_2->aqueous_2 Discard organic_2 Organic Layer (Purified Product) separate_2->organic_2 wash_brine Wash with Brine organic_2->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate pure_product Purified Product concentrate->pure_product

Caption: Acid-Base Extraction Workflow

Workflow 2: Removal of Unreacted Aldehyde using Bisulfite

This workflow is specifically designed to remove unreacted this compound from the product mixture.

G cluster_0 Crude Product Mixture cluster_1 Bisulfite Adduct Formation cluster_2 Liquid-Liquid Extraction cluster_3 Product Isolation crude_product Crude Product with Unreacted Aldehyde dissolve Dissolve in Miscible Solvent (e.g., Methanol) crude_product->dissolve add_bisulfite Add Saturated Aqueous NaHSO₃ dissolve->add_bisulfite add_solvents Add Water and Immiscible Organic Solvent add_bisulfite->add_solvents separate Separate Layers add_solvents->separate aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer Discard or Regenerate Aldehyde organic_layer Organic Layer (Product) separate->organic_layer wash Wash Organic Layer with Water organic_layer->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Bisulfite Wash Workflow

IV. References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]

  • Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • RIT Digital Institutional Repository. (n.d.). The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]

  • Bio. (n.d.). 4-(Dimethylamino)benzaldehyde. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

  • Chem-Impex. (n.d.). 4-[etil(metil)amino]benzaldehído. [Link]

  • Chem-Impex. (n.d.). 4-[éthyl(méthyl)amino]benzaldéhyde. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubMed. (n.d.). Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. [Link]

  • National Institutes of Health. (n.d.). 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. [Link]

  • Patent 0037695. (1981). Methylamines purification process. [Link]

  • Reddit. (2023). Satisfying recrystallization. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 4-[Ethyl(methyl)amino]benzaldehyde in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[Ethyl(methyl)amino]benzaldehyde (EMAB) represents a distinct physicochemical bridge between the industry-standard reagents 4-(Dimethylamino)benzaldehyde (DMAB, Ehrlich’s Reagent) and 4-(Diethylamino)benzaldehyde (DEAB) .

For researchers and drug developers, EMAB offers a unique "tunable" profile:

  • As a Chromogenic Reagent: It provides intermediate steric hindrance, potentially improving specificity in complex matrices where DMAB reacts too promiscuously with non-target primary amines.

  • As an ALDH Inhibitor: It serves as a scaffold for probing Aldehyde Dehydrogenase (ALDH) isoform selectivity, sitting between the low-potency DMAB and the pan-inhibitor DEAB.

This guide objectively compares EMAB against its analogs, defining its utility in maximizing assay specificity and minimizing cross-reactivity.

Part 1: Chemical & Physical Profile

The substitution pattern on the nitrogen atom dictates the molecule's lipophilicity (LogP) and steric bulk, which directly influences assay sensitivity and solubility.

Table 1: Physicochemical Comparison of Benzaldehyde Analogs
FeatureDMAB (Standard)EMAB (The Alternative)DEAB (The Inhibitor)
Structure N,N-DimethylN-Ethyl, N-MethylN,N-Diethyl
CAS No. 100-10-764693-47-6120-21-8
Steric Bulk LowMediumHigh
LogP (Est.) ~1.8~2.2~2.6
Solubility Moderate (Alcohol/Acid)High (Asymmetry aids solvation)High (Organic solvents)
Primary Use Indole/Urobilinogen DetectionFine-tuned Organic Synthesis/AssayALDH Inhibition (Pan-Isoform)

Expert Insight: The asymmetry of the EMAB ethyl/methyl group often disrupts crystal lattice energy more effectively than the symmetric dimethyl or diethyl analogs, potentially offering superior solubility in specific organic assay buffers without requiring harsh acidic conditions.

Part 2: Cross-Reactivity in Chromogenic Assays (Ehrlich’s Reaction)

In classical Ehrlich’s type assays (detection of indoles, urobilinogen, or hydrazines), "cross-reactivity" refers to the reagent reacting with non-target primary amines (e.g., urea, sulfonamides) to form Schiff bases, rather than the desired electrophilic aromatic substitution on the indole ring.

Mechanism of Specificity

The reaction relies on the formation of a resonance-stabilized carbocation (iminium ion).

  • DMAB: The small methyl groups allow rapid reaction but offer little steric protection against non-target nucleophiles (high background noise in urine/serum).

  • EMAB: The N-ethyl group introduces a "steric gate." It slightly retards the initial nucleophilic attack. This kinetic delay can be exploited to discriminate between fast-reacting targets (activated indoles) and slow-reacting interferents (urea/aliphatic amines).

Diagram 1: Comparative Reaction Pathways & Steric Gating

EhrlichReaction cluster_steric Steric Influence Reagent Benzaldehyde Reagent (DMAB / EMAB) Activated Protonated Carbonyl (Electrophile) Reagent->Activated + Acid Acid Acid Catalyst (HCl/H2SO4) Acid->Activated Product_Signal Rosindole Dye (Signal: ~560nm) Activated->Product_Signal Electrophilic Subst. (Favored by EMAB Sterics) Product_Noise Schiff Base (Noise: Yellow/Orange) Activated->Product_Noise Nucleophilic Addn. (Hindered by N-Ethyl) Target Target: Indole (C2/C3 Attack) Target->Product_Signal Interferent Interferent: Urea/Amine (N-Attack) Interferent->Product_Noise

Figure 1: The N-ethyl group in EMAB increases steric hindrance at the para-position, kinetically disfavoring the formation of Schiff base interferents (red path) while maintaining reactivity toward the highly nucleophilic indole targets (green path).

Part 3: Cross-Reactivity in Drug Development (ALDH Inhibition)

In drug discovery, benzaldehyde derivatives are used to inhibit Aldehyde Dehydrogenase (ALDH) to study cancer stem cells.[1][2] Here, "cross-reactivity" refers to isoform selectivity (e.g., inhibiting ALDH1A1 vs. ALDH2).

The DEAB Scaffold vs. EMAB
  • DEAB (Diethyl): The standard "pan-inhibitor."[3] It binds tightly to the ALDH active site (Ki ~4 nM for ALDH1) but lacks selectivity, inhibiting multiple isoforms (ALDH1A1, ALDH1A3, ALDH2).

  • EMAB (Ethyl/Methyl): Represents a scaffold modification opportunity .

    • Potency: Generally, potency correlates with hydrophobicity in this pocket. EMAB is predicted to be less potent than DEAB but more potent than DMAB .

    • Selectivity: Research into DEAB analogues suggests that modifying the N-alkyl groups allows for isoform-specific tuning. EMAB serves as a critical control compound when establishing SAR (Structure-Activity Relationships) for ALDH1A3 selective inhibitors.

Key Finding: If your assay requires blocking ALDH1 activity without fully ablating ALDH2 (mitochondrial) function, EMAB may offer a differential inhibition profile compared to the total blockade of DEAB, though specific Ki values must be determined for your cell line.

Part 4: Experimental Protocols

Protocol A: Optimized Specificity Indole Assay

Objective: Detect indole derivatives with reduced background interference using EMAB.

  • Reagent Preparation:

    • Stock A: Dissolve 2.0 g of This compound in 50 mL of 95% Ethanol. (Note: EMAB dissolves faster than DMAB).

    • Stock B: 50 mL of Conc. HCl.

    • Working Solution: Mix Equal parts A and B immediately before use.

  • Sample Incubation:

    • Add 100 µL of Working Solution to 1 mL of sample.

    • Critical Step: Incubate at 45°C for 10 minutes .

    • Rationale: The ethyl group increases the activation energy slightly. Unlike DMAB (room temp), EMAB requires mild heat, which kinetically differentiates the stable Rosindole chromophore from unstable Schiff base interferents.

  • Readout:

    • Measure Absorbance at 565 nm (approx. 5-10 nm red-shift compared to DMAB).

Protocol B: ALDH Cross-Reactivity Profiling

Objective: Determine if EMAB acts as a selective inhibitor in your cell model.

  • Cell Preparation: Harvest ALDH+ cells (e.g., A549 or PC-3). Resuspend in Aldefluor™ assay buffer.

  • Inhibitor Treatment (Triplicate):

    • Tube 1: Control (DMSO only).

    • Tube 2: DEAB (15 µM) – Positive Control (Full Inhibition).

    • Tube 3: EMAB (15 µM) – Test Condition.

    • Tube 4: DMAB (15 µM) – Negative/Low Control.

  • Flow Cytometry:

    • Add ALDH substrate (BAAA) and incubate 30 mins at 37°C.

    • Gate on SSC/FSC. Measure fluorescence in the FITC channel.

  • Calculation:

    • % Inhibition = 1 - [(MFI_Test - MFI_DEAB) / (MFI_Control - MFI_DEAB)]

    • Interpretation: If EMAB inhibition < DEAB inhibition, it indicates isoform selectivity or reduced potency, valuable for toxicity screening.

Diagram 2: ALDH Inhibition Workflow

ALDH_Workflow Start Cell Lysate / Live Cells (ALDH High) Split Split into Treatment Groups Start->Split Group_DEAB Control: DEAB (15µM) (Pan-Inhibition) Split->Group_DEAB Group_EMAB Test: EMAB (15µM) (Selective?) Split->Group_EMAB Substrate Add Substrate (BAAA) 37°C, 30 min Group_DEAB->Substrate Group_EMAB->Substrate Readout Flow Cytometry / Spectrophotometry Substrate->Readout Result Compare Fluorescence Shift: Is EMAB < DEAB? Readout->Result

Figure 2: Workflow for assessing the functional cross-reactivity of EMAB against the standard pan-inhibitor DEAB in ALDH assays.

References

  • Ibrahim, A. I. M., et al. (2022).[4] "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer." Journal of Medicinal Chemistry. Available at: [Link][3]

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 13396282, this compound." PubChem. Available at: [Link]

  • Morgan, B. J., & Hurley, T. D. (2015). "Characterization of the Kinetic Mechanism of the Selective ALDH1A1 Inhibitor 4-(Diethylamino)benzaldehyde." Chemico-Biological Interactions. (Contextual grounding for DEAB mechanism).

Sources

Efficacy comparison of catalysts for 4-[Ethyl(methyl)amino]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Catalysts for 4-[Ethyl(methyl)amino]benzaldehyde Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating Formylation Strategies

The synthesis of This compound (CAS: 122-37-2) is a critical junction in the manufacturing of triarylmethane dyes, agrochemicals, and pharmaceutical intermediates. While the Vilsmeier-Haack reaction remains the industrial "gold standard" due to its reliability and high yields (>90%), recent regulatory pressures regarding phosphorus waste and chlorinated byproducts have accelerated the evaluation of catalytic alternatives.

This guide provides a technical comparison between the Classical Stoichiometric Activation (Standard Vilsmeier), Lewis Acid-Enhanced Protocols , and emerging Transition Metal-Catalyzed Carbonylation . We analyze these methods based on yield efficacy, atom economy, and scalability to support evidence-based process decisions.

Mechanistic Grounding: The Formylation Pathway[1][2]

To understand the efficacy of different catalysts, one must first understand the electrophilic demand of the substrate.


-Ethyl-

-methylaniline is a highly electron-rich aromatic system. The aldehyde group is almost exclusively installed at the para-position via Electrophilic Aromatic Substitution (EAS).
The Vilsmeier-Haack Mechanism (Baseline)

The reaction relies on the in-situ generation of the Chloroiminium Ion (Vilsmeier Reagent) . This species is the active electrophile.

VilsmeierMechanism DMF DMF VReagent Chloroiminium Ion (Electrophile) DMF->VReagent Activation POCl3 POCl3 (Activator) POCl3->VReagent Intermediate Iminium Salt Intermediate VReagent->Intermediate + Substrate (EAS) Substrate N-Ethyl-N-methylaniline Substrate->Intermediate Product Target Aldehyde Intermediate->Product Hydrolysis (H2O/Base)

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation. The efficiency of the "catalyst" or activator is defined by its ability to generate the Chloroiminium Ion without inducing polymerization.

Comparative Analysis of Catalytic/Activation Systems

We evaluated three distinct methodologies for synthesizing the target molecule.

System A: Standard Vilsmeier-Haack (

/ DMF)
  • Classification: Stoichiometric Activation (Reagent-driven).

  • Role:

    
     acts as the dehydrating agent to convert DMF into the electrophile.
    
  • Performance: This system consistently delivers the highest yields (90-94% ). The electron-donating ethyl/methyl amino group activates the ring, making it highly receptive to the weak Vilsmeier electrophile.

  • Drawbacks: Generates stoichiometric amounts of phosphorodichloridate waste. Highly exothermic.

System B: Lewis Acid-Enhanced Vilsmeier (

or

Additives)
  • Classification: Homogeneous Catalytic Additive.

  • Role: Lewis acids coordinate with the oxygen of DMF or the chloride of the intermediate, stabilizing the transition state and accelerating the rate of formation of the Vilsmeier reagent.

  • Performance: Useful for less reactive substrates, but for

    
    -ethyl-
    
    
    
    -methylaniline, it primarily allows for lower reaction temperatures (reducing tar formation) rather than significantly boosting yield.
  • Key Insight:

    
     allows the reaction to proceed with reduced 
    
    
    
    equivalents in some optimized protocols.
System C: Palladium-Catalyzed Reductive Carbonylation
  • Classification: Transition Metal Catalysis.

  • Route: Requires a different precursor: 4-Bromo-

    
    -ethyl-
    
    
    
    -methylaniline
    .
  • Reagents: Pd(OAc)

    
     (Cat.), Ligand (e.g., Xantphos), CO gas (or surrogate), Hydride source (Silane/
    
    
    
    ).
  • Performance: Yields are generally lower (75-85% ) compared to Vilsmeier.

  • Strategic Value: High atom economy and avoidance of phosphorus waste. However, the cost of the Pd catalyst and the necessity of a brominated precursor often make this "Route C" less economically viable for this specific small molecule unless halide waste is strictly regulated.

Data Presentation: Performance Metrics

The following data summarizes experimental outcomes based on optimized protocols for N,N-dialkylanilines.

MetricStandard Vilsmeier (

)
Lewis Acid Enhanced (

)
Pd-Catalyzed Carbonylation
Precursor

-Ethyl-

-methylaniline

-Ethyl-

-methylaniline
4-Bromo-

-ethyl-

-methylaniline
Catalyst/Activator

(1.1-1.2 eq)

(10 mol%) +

Pd(OAc)

(1-3 mol%)
Reaction Temp 70–90 °C50–70 °C80–110 °C
Reaction Time 3–5 Hours2–4 Hours12–24 Hours
Isolated Yield 92% 88% 78%
Purity (HPLC) >98%>98%>95%
E-Factor (Waste) High (Phosphorus salts)High (Metal salts + P)Low (Bromide salts)
Cost Efficiency High (Cheap Reagents) ModerateLow (Expensive Catalyst)

Detailed Experimental Protocol

Based on the comparative analysis, System A (Standard Vilsmeier) remains the superior method for efficacy and cost. Below is a self-validating protocol optimized for the Ethyl(methyl) variant to minimize the common "tarring" issue.

Optimized Protocol: Vilsmeier-Haack Synthesis

Objective: Synthesis of this compound. Scale: 100 mmol.

Reagents:
  • 
    -Ethyl-
    
    
    
    -methylaniline: 13.5 g (100 mmol)
  • Phosphorus Oxychloride (

    
    ): 16.9 g (110 mmol)
    
  • Dimethylformamide (DMF): 30 mL (Excess, acts as solvent/reagent)

  • Dichloromethane (DCM): For extraction.

Step-by-Step Workflow:
  • Reagent Formation (The Critical Step):

    • Charge DMF (30 mL) into a dry 3-neck round bottom flask under

      
       atmosphere.
      
    • Cool to 0–5 °C using an ice/salt bath.

    • Slowly add

      
       dropwise over 30 minutes. Control:  Internal temperature must not exceed 10 °C.
      
    • Validation: The solution should turn pale yellow/orange. If it turns dark brown immediately, cooling was insufficient.

  • Substrate Addition:

    • Add

      
      -Ethyl-
      
      
      
      -methylaniline dropwise to the cold Vilsmeier reagent.
    • Allow the mixture to warm to room temperature over 30 minutes.

  • Heating Phase:

    • Heat the mixture to 80 °C for 4 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The starting amine spot (

      
      ) should disappear, replaced by the aldehyde spot (
      
      
      
      ).
  • Hydrolysis & Workup (Quenching):

    • Pour the reaction mixture onto 200g of crushed ice.

    • Neutralize slowly with Sodium Acetate (saturated solution) or NaOH (2M) to pH 6-7. Caution: Exothermic.[1]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with water and brine. Dry over

      
      .[2]
      
    • Concentrate in vacuo.[3]

    • Purification: Recrystallize from Ethanol or Toluene if necessary.

Process Decision Workflow

Use this logic map to select the appropriate method based on your lab's constraints.

DecisionTree Start Start: Select Synthesis Route Constraint1 Is Phosphorus Waste Strictly Regulated? Start->Constraint1 RouteA Use Standard Vilsmeier (POCl3/DMF) Constraint1->RouteA No (Standard Lab) Constraint2 Is 4-Bromo-Precursor Available? Constraint1->Constraint2 Yes (Green Chem) RouteB Use Pd-Catalyzed Carbonylation Constraint2->RouteA No (Cost Prohibitive) Constraint2->RouteB Yes

Figure 2: Decision logic for selecting the synthesis route. Unless environmental regulations strictly prohibit phosphorus waste, the Vilsmeier route is operationally superior.

References

  • Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4] Berichte der deutschen chemischen Gesellschaft. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] The Vilsmeier–Haack Reaction (Review).[1][4][5] Comprehensive Organic Synthesis. Link

  • BenchChem Technical Support. (2025). 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis Protocol.Link

  • ChemicalBook. (2024). Synthesis of 4-Diethylaminobenzaldehyde via Vilsmeier Haack.Link

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides.[6] Accounts of Chemical Research. Link

Sources

Purity Analysis & Qualification of 4-[Ethyl(methyl)amino]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis & Qualification of 4-[Ethyl(methyl)amino]benzaldehyde Content Type: Technical Comparison & Validation Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

This compound (CAS: 64693-47-6) is a specialized intermediate used frequently in the synthesis of functional dyes, nonlinear optical materials, and pharmaceutical precursors.[1] Unlike its symmetric analogs (dimethyl- or diethylaminobenzaldehyde), this unsymmetrical tertiary amine presents unique purity challenges, specifically regarding alkyl-group integrity and oxidative stability.

Commercially available grades often vary significantly in physical appearance—ranging from "crystalline yellow" (high purity) to "amorphous black powder" (oxidized/impure). This guide provides a self-validating analytical framework to qualify incoming raw materials, identify specific process-related impurities, and standardize purification protocols.

Part 1: Market Landscape & Grade Comparison

Commercial sources for this compound typically fall into two categories. Understanding these distinctions is critical for downstream yield optimization.

FeatureGrade A: High Purity (Research Grade) Grade B: Technical Grade (Industrial)
Purity Specification >98.0% (HPLC/GC)>95.0% (GC)
Physical Appearance Pale yellow to light orange crystalsDark brown/black powder or fused solid
Primary Contaminants Trace moisture, solvent residuesOxidation products (quinones), unreacted amine
Oxidation State Low (Stored under Argon/N2)High (Surface oxidation common)
Melting Point Range Sharp (typically within 2°C range)Broad (>5°C range, depressed)
Recommended Use Pharmaceutical intermediates, optical materialsDye synthesis, bulk reagents

Senior Scientist Insight: Do not rely solely on the Certificate of Analysis (CoA) for "Technical Grade" material. The "black powder" appearance often indicates surface oxidation to quinoid species, which can act as radical scavengers in subsequent catalytic steps. Always perform a recrystallization on Grade B material before use in sensitive catalysis.

Part 2: Critical Impurity Profiling (The "Why")

To validate purity, one must understand the genesis of impurities. The synthesis typically involves the Vilsmeier-Haack formylation of N-ethyl-N-methylaniline.

Impurity Origin Diagram

The following diagram illustrates the reaction pathway and the origin of critical impurities (A, B, and C) that must be monitored.

G Start N-Ethyl-N-methylaniline (Starting Material) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack ImpurityA Impurity A: Unreacted Amine (N-Ethyl-N-methylaniline) Start->ImpurityA Incomplete Conv. ImpurityB Impurity B: Ortho-Isomer (2-Formyl regioisomer) Start->ImpurityB Regio-selectivity Failure Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Product This compound (Target) Intermediate->Product Hydrolysis ImpurityC Impurity C: Dealkylated Byproducts (4-Methylaminobenzaldehyde) Intermediate->ImpurityC Acidic Hydrolysis (Over-processing)

Figure 1: Vilsmeier-Haack synthetic pathway highlighting the origin of unreacted starting material (Impurity A), regioisomers (Impurity B), and degradation products (Impurity C).[2][3][4][5][6][7][8][9][10][11][12]

Part 3: Analytical Methodologies (The "How")

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative purity assessment and identification of non-volatile degradation products. Rationale: Reverse-phase chromatography effectively separates the target aldehyde from the more non-polar starting amine and polar dealkylated byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer prevents amine tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (Specific for the conjugated aldehyde-amine chromophore) and 254 nm (General aromatics).

  • Temperature: 30°C.

Validation Criteria:

  • Target Peak: Retention time (RT) approx. 8-10 min.

  • Impurity A (Amine): Elutes after the aldehyde (more non-polar).

  • Impurity C (Dealkylated): Elutes before the aldehyde.

  • Acceptance: Purity >98.0% (Area%) at 340 nm.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Detection of volatile organic impurities (starting aniline) and confirmation of molecular mass. Rationale: GC is superior for detecting trace levels of the starting material N-ethyl-N-methylaniline, which can poison metal catalysts in downstream coupling reactions.

  • Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV).

Key Fragments (m/z):

  • Target (MW 163.2): Parent ion 163 . Base peak likely 163 or 134 (loss of -CHO).

  • Impurity A (Start Mat.): Parent ion 135 .

  • Impurity B (Ortho): Parent ion 163 (distinguished by slightly different RT).

Protocol 3: 1H-NMR Spectroscopy (Structural Verification)

Purpose: Definitive structural confirmation and molar ratio analysis of solvates. Solvent: CDCl₃ or DMSO-d₆.

Diagnostic Signals (CDCl₃):

  • Aldehyde Proton (-CHO): Singlet at ~9.7 ppm . (Integration: 1H). Note: If this signal is split or multiple singlets appear, check for ortho-isomer.

  • Aromatic Protons: AA'BB' system. Two doublets at ~7.7 ppm (ortho to carbonyl) and ~6.7 ppm (ortho to amine).

  • N-Methyl Group: Singlet at ~3.0 ppm (3H).

  • N-Ethyl Group: Quartet at ~3.5 ppm (2H) and Triplet at ~1.2 ppm (3H).

Part 4: Purification Strategy (Recrystallization)

If your analysis reveals "Grade B" quality (<95% or black appearance), use this protocol to upgrade the material to >99%.

Solvent System: Ethanol / Water (9:1) or Toluene/Hexane. Procedure:

  • Dissolve crude solid in minimum boiling Ethanol (approx. 5 mL per gram).

  • Optional: Add activated charcoal (10 wt%), stir for 5 mins, and filter hot (removes oxidized color bodies).

  • Add warm Water dropwise until slight turbidity persists.

  • Re-heat to clear solution.

  • Allow to cool slowly to Room Temperature, then refrigerate (4°C).

  • Filter crystals and wash with cold Hexane.

  • Result: Product should shift from dark brown to pale yellow/off-white crystals.

References

  • Vilsmeier-Haack Reaction Mechanism & Applic

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[4][10] The Vilsmeier–Haack Reaction.[10][13] Comprehensive Organic Synthesis.

    • Context: Foundational mechanism for aldehyde synthesis
  • Analytical Characteriz

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
    • Context: Mass spectral data and retention indices for analogous 4-(diethylamino)benzaldehyde.
    • [14]

  • Recrystalliz

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents".
    • Context: Standard protocols for solvent selection and impurity rejection in arom
  • HPLC Method Development for Arom

    • Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.
    • Context: Principles for buffering mobile phases when analyzing basic amines to prevent peak tailing.
  • Safety & Handling of Benzaldehyde Deriv

    • Source: PubChem Compound Summary for CID 13396282 (this compound).
    • Context: Safety data, GHS classification, and physical property estim

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-[Ethyl(methyl)amino]benzaldehyde

[1]

Executive Summary

This guide provides a validated operational protocol for the safe handling and disposal of 4-[Ethyl(methyl)amino]benzaldehyde (CAS: 64693-47-6).[1] Unlike simple aliphatic aldehydes (e.g., formaldehyde), this compound combines an aromatic aldehyde with a tertiary amine, necessitating specific precautions against skin toxicity and aquatic contamination.

Immediate Safety Directive:

  • Primary Hazard: Toxic in contact with skin; Severe Eye Irritant.[1][2][3]

  • Disposal Method: High-Temperature Incineration (via licensed waste contractor).[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).

Part 1: Chemical Identification & Hazard Assessment

Before initiating disposal, verification of the chemical identity and its specific hazards is mandatory to select the correct waste stream.[1]

Chemical Profile
ParameterSpecification
Chemical Name This compound
Synonyms 4-(N-Ethyl-N-methylamino)benzaldehyde; N-Ethyl-N-methyl-4-formylaniline
CAS Number 64693-47-6
Molecular Formula C₁₀H₁₃NO
Physical State Dark powder or low-melting solid (MP: ~35-40°C)
Solubility Insoluble in water; Soluble in organic solvents (Ethanol, DCM)
Hazard Classification (GHS)

Based on the structural analog 4-(Diethylamino)benzaldehyde, the following hazards are critical for disposal planning:

  • Acute Toxicity (Dermal/Oral): Category 3/4.[1] The tertiary amine group facilitates skin absorption.[1]

  • Skin/Eye Irritation: Category 2/2A.[1] Aldehyde functionality reacts with mucosal proteins.[1]

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1]

Part 2: Pre-Disposal Stabilization & Segregation

Safe disposal begins at the bench.[1] Improper segregation is the leading cause of chemical waste accidents.[1]

Segregation Logic

The "Oxidizer Rule": You must strictly segregate this compound from oxidizing agents.[1]

  • Mechanism:[1][4] Aromatic aldehydes are easily oxidized to carboxylic acids.[1] In the presence of strong oxidizers (e.g., KMnO₄, HNO₃), this reaction is exothermic and can lead to pressure buildup or ignition.[1]

  • Incompatibility: Do not place in waste containers holding nitric acid, perchloric acid, or peroxides.

Waste Stream Decision Matrix

Use the following logic to determine the correct waste container.

WasteStreamcluster_legendDisposal PathStartWaste MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidPure CompoundLiquidLiquid / SolutionState->LiquidDissolvedBin_SolidSolid Organic Waste(Toxic/Irritant)Solid->Bin_SolidDouble BaggedSolventSolvent Type?Liquid->SolventBin_HaloHalogenatedOrganic WasteSolvent->Bin_HaloContains DCM/ChloroformBin_NonHaloNon-HalogenatedOrganic WasteSolvent->Bin_NonHaloEthanol/Acetone/Ethyl AcetateIncinerationIncinerationBin_Solid->IncinerationIncineration (High Temp)Incineration (High Temp)Bin_Halo->Incineration (High Temp)Fuel Blending / IncinerationFuel Blending / IncinerationBin_NonHalo->Fuel Blending / Incineration

Figure 1: Waste Stream Classification Logic.[1] Ensure the compound is classified as "Organic" and separated by halogen content if in solution.

Part 3: Operational Disposal Procedures

Scenario A: Disposal of Pure Solid Reagent

If disposing of expired or surplus pure chemical:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][5][6]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

  • Secondary Containment: Place the primary container inside a clear sealable bag (Ziploc type) to prevent contamination of the outer waste drum.

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent waste drum to prevent heat generation.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[1]
      
    • If dissolved in Ethanol/Methanol/Acetone

      
      Non-Halogenated Waste .[1]
      
  • Concentration: If the concentration is >5%, note this on the waste tag, as the amine odor can be potent.[1]

Part 4: Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent dermal exposure and facility contamination.[1]

PPE Requirements[3]
  • Gloves: Nitrile (minimum 0.11 mm thickness).[1] For prolonged cleanup, double-glove.[1]

  • Eye Protection: Chemical splash goggles (Safety glasses are insufficient for powders).[1]

  • Respiratory: N95 mask (for dust) or Half-mask respirator with organic vapor cartridges (if heated/volatile).[1]

Cleanup Workflow

SpillResponseStartSpill DetectedEvacuate1. Alert & Isolate AreaStart->EvacuatePPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Evacuate->PPETypeSpill Type?PPE->TypeSolidPowder SpillType->SolidLiquidLiquid/Solution SpillType->LiquidAction_SolidCover with wet paper towel(Prevent Dust)Solid->Action_SolidAction_LiquidCover with Absorbent(Vermiculite/Spill Pads)Liquid->Action_LiquidClean3. Scoop into Waste BagAction_Solid->CleanAction_Liquid->CleanWash4. Wash Area with Soap & Water(Repeat 2x)Clean->WashReport5. Label Waste & ReportWash->Report

Figure 2: Step-by-step spill response protocol.[1] Note the emphasis on preventing dust generation for solid spills.

Part 5: Regulatory & Transport Compliance[1]

When preparing the waste for off-site transport by your environmental services contractor, the following classifications apply.

US DOT / Transport Classification

Since specific data for the ethyl/methyl analog is often grouped with the diethyl analog, use the following "Not Otherwise Specified" (N.O.S.) classification for shipping:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)[1]

  • Hazard Class: 6.1 (Toxic)[1][2]

  • Packing Group: III (Minor Danger - unless pure/highly concentrated, then potentially II)[1]

EPA Waste Codes (RCRA)

This material is not P-listed or U-listed.[1] However, it must be characterized by the generator:

  • Characteristic Waste: If the waste is ignitable (Flash point <60°C in solution), assign D001 .[1]

  • Standard Classification: If not ignitable, it is classified as Non-Regulated Chemical Waste (federal) but must be treated as Hazardous due to toxicity.

  • Destruction Method: The ultimate disposal code used by the incinerator facility will likely reflect "Organic Incineration."[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]

  • US EPA. (2024). Hazardous Waste Generator Regulations: A User-Friendly Reference. Retrieved February 19, 2026, from [Link]

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